Sodium 1-oleoyl lysophosphatidic acid
Description
Overview of Lysophosphatidic Acid (LPA) as a Bioactive Lipid Mediator
Lysophosphatidic acid is one of the simplest glycerophospholipids, characterized by a single fatty acid chain and a phosphate (B84403) head group. oup.comnih.gov Initially regarded as a mere metabolic intermediate in the synthesis of more complex lipids, LPA is now recognized as a potent lipid mediator with a wide range of biological activities. oup.comnih.govscilit.com
LPA is found in a wide range of organisms, from prokaryotes to eukaryotes. oup.com In vertebrates, LPA is present in numerous tissues and biological fluids, including plasma, serum, saliva, and cerebrospinal fluid. nih.gov Its presence has been documented in various species, highlighting its conserved role in biology. nih.gov The biological actions of LPA are remarkably diverse, influencing fundamental cellular processes. These actions are critical in both normal physiological functions and in the progression of various diseases. nih.govspringermedicine.com
| Biological Action | Affected System/Cell Type | Key Functions |
| Cell Proliferation and Survival | Various cell types, including fibroblasts and progenitor cells | Stimulates cell growth and prevents programmed cell death (apoptosis). oup.comontosight.ai |
| Cell Migration and Invasion | Fibroblasts, cancer cells, naive T cells | Promotes cell movement, which is crucial for wound healing and immune responses, but also for cancer metastasis. oup.comnih.govontosight.ai |
| Differentiation | Neural cells, adipocytes, osteoblasts | Influences the process by which cells become specialized in their function. nih.govontosight.ai |
| Smooth Muscle Contraction | Smooth muscle cells | Plays a role in the contraction of muscles in various organs. oup.comstemcell.com |
| Platelet Aggregation | Platelets | Contributes to the process of blood clotting. oup.comstemcell.com |
| Neurite Retraction | Neurons | Affects the morphology and connectivity of nerve cells. oup.comstemcell.com |
| Reproduction | Male and female reproductive systems | Influences fertility, spermatogenesis, embryo implantation, and pregnancy maintenance. nih.govnih.govnih.gov |
| Nervous System Development | Neural progenitor cells, neurons, glial cells | Impacts cerebral cortical growth, neuron migration, and myelination. nih.govnih.govnih.gov |
This table provides a summary of the diverse biological actions of Lysophosphatidic Acid (LPA) across different biological systems and cell types.
While LPA can be found intracellularly as a metabolic intermediate, its primary role as a signaling molecule is extracellular. nih.gov LPA is released from various cell types, including activated platelets, and acts on target cells through a family of specific G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs). nih.govnih.govsemanticscholar.org To date, six such receptors have been identified (LPA1-6). nih.govnih.gov The interaction between LPA and its receptors triggers a cascade of intracellular signaling events that ultimately lead to the diverse cellular responses mentioned previously. researchgate.net This extracellular signaling is fundamental to processes ranging from embryonic development to tissue repair and cancer progression. nih.govnih.gov
Specific Focus on 1-Oleoyl Lysophosphatidic Acid (LPA 18:1)
Among the different molecular species of LPA, which vary in the length and saturation of their fatty acid chain, 1-oleoyl lysophosphatidic acid (containing an 18-carbon chain with one double bond, denoted as 18:1) is one of the most abundant and biologically active forms. oup.comnih.gov
1-Oleoyl LPA is a predominant species of LPA found in serum. avantiresearch.com Due to its high biological activity and strong affinity for LPA receptors, it is widely used in laboratories as a standard reagent to activate these receptors and study the downstream cellular effects. nih.govmedchemexpress.com Its commercial availability and well-characterized effects make it an invaluable tool for researchers investigating LPA signaling pathways. stemcell.commedchemexpress.com
The potency of 1-Oleoyl LPA has been demonstrated in a multitude of studies, showcasing its ability to elicit robust cellular responses. Its effects are mediated primarily through the activation of LPA receptors, with a particularly strong affinity for LPA1. nih.govnih.gov
| Cellular Response | Experimental System | Observed Effect | Reference |
| Neuronal Differentiation | Cultured mouse or rat neural progenitor cells | Stimulates the differentiation of progenitor cells into neurons. | stemcell.comfishersci.com |
| Inhibition of Neuronal Differentiation | Human embryonic stem cell-derived neural stem cells | Inhibits the formation of neurospheres and differentiation into neurons in vitro. | stemcell.comtocris.com |
| Myofibroblast Differentiation | Human adipose tissue-derived mesenchymal stem cells | Stimulates the differentiation into myofibroblast-like cells. | stemcell.comfishersci.com |
| Increased Endothelial Electrical Resistance | Bovine pulmonary artery endothelial cell monolayers | Increases electrical resistance in a dose-dependent manner, indicating enhanced barrier function. | researchgate.net |
| Anxiety-like Responses | Wistar rats | Induces anxiety-like behaviors when administered intracerebroventricularly. | medchemexpress.comnih.gov |
| c-Fos Expression | Rat Dorsal Periaqueductal Gray (DPAG) | Increases the expression of the immediate early gene c-Fos, a marker of neuronal activation. | nih.gov |
| Activation of Serum Response Element (SRE) | In vitro reporter assays | Increases the activity of SRE-driven gene expression. | medchemexpress.com |
This table highlights specific cellular responses initiated by 1-Oleoyl Lysophosphatidic Acid (LPA 18:1) as demonstrated in various research findings.
Properties
IUPAC Name |
sodium;(2-hydroxy-3-octadec-9-enoyloxypropyl) hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLSUFHELJJAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NaO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Regulation of Lysophosphatidic Acid
Enzymatic Synthesis Pathways of LPA
The generation of LPA is predominantly carried out through two main enzymatic routes. nih.govnih.gov The first and most prominent pathway in biological fluids like blood is the hydrolysis of lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC), by the enzyme autotaxin (ATX). nih.govoup.com The second pathway involves the conversion of phosphatidic acid (PA), produced from membrane phospholipids (B1166683) by phospholipase D (PLD), into LPA. nih.govresearchgate.net
Autotaxin is a secreted glycoprotein (B1211001) that plays a crucial role in the extracellular synthesis of LPA. researchgate.netdntb.gov.ua It belongs to the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family of enzymes and is unique in its ability to exhibit lysophospholipase D (lysoPLD) activity. researchgate.netnih.gov This enzymatic function is central to the production of the majority of circulating LPA. nih.gov
Autotaxin, also known as ENPP2, is the primary enzyme responsible for the hydrolysis of extracellular LPC into the signaling molecule LPA. dntb.gov.uaresearchgate.net It is found in various biological fluids, including plasma, cerebrospinal fluid, and seminal fluid, where it accounts for the bulk of LPA production. oup.com Originally identified as an autocrine motility-stimulating factor in melanoma cells, its principal physiological function is now understood to be the generation of LPA. oup.comnih.gov The significance of ATX in LPA signaling is underscored by studies showing that this enzyme is uniquely required for LPA-mediated processes during early development. nih.gov
Table 1: Key Characteristics of Autotaxin (ATX)
| Feature | Description | Source(s) |
|---|---|---|
| Enzyme Class | Ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP2) | researchgate.netdntb.gov.ua |
| Primary Activity | Lysophospholipase D (lysoPLD) | researchgate.netresearchgate.net |
| Main Function | Hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA) | dntb.gov.uanih.gov |
| Location | Secreted into extracellular fluids (e.g., blood, cerebrospinal fluid) | oup.com |
| Biological Role | Key regulator of extracellular LPA levels and signaling | nih.gov |
The catalytic action of ATX involves the hydrolysis of the phosphodiester bond in LPC, which removes the choline (B1196258) headgroup to produce LPA. nih.govoup.com LPC is the most abundant lysophospholipid in plasma and serves as the primary substrate for ATX. oup.com ATX can act on various lysophospholipids, including those with both saturated and unsaturated fatty acids, to produce different species of LPA. oup.com The product of this reaction, LPA, is a potent signaling molecule that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6). researchgate.netresearchgate.net This interaction triggers a multitude of cellular responses, including cell proliferation, migration, and survival. researchgate.netresearchgate.net
Beyond its catalytic function, recent research suggests that ATX also functions as a chaperone or docking molecule that facilitates the delivery of its product, LPA, to its cognate receptors on the cell surface. biorxiv.orgbiorxiv.org ATX possesses a specific tunnel-like structure that can bind LPA, protecting it from degradation and presenting it to the LPA receptors. biorxiv.orgnih.gov This chaperone function is thought to enhance the signaling efficacy of LPA, particularly for certain receptor subtypes. biorxiv.orgnih.gov This dual role of ATX as both an LPA-producing enzyme and an LPA-delivery protein highlights its central importance in regulating LPA signaling pathways. biorxiv.org
Another significant pathway for LPA biosynthesis begins with the action of Phospholipase D (PLD) on membrane phospholipids. researchgate.netnih.gov This pathway generates phosphatidic acid (PA), which then serves as a precursor for LPA. nih.gov
Phospholipase D is an enzyme that catalyzes the hydrolysis of the terminal phosphodiester bond of phospholipids, such as phosphatidylcholine (PC), to produce phosphatidic acid (PA) and a free headgroup, like choline. researchgate.netnih.gov This process is a key step in intracellular signal transduction. researchgate.net The PA generated by PLD can then be further metabolized by the action of phospholipase A1 (PLA1) or phospholipase A2 (PLA2) to remove a fatty acid, resulting in the formation of LPA. nih.govresearchgate.net This pathway represents a significant source of intracellular LPA, which can act as an intermediate in the synthesis of other lipids or be transported out of the cell to act on surface receptors. nih.gov
Table 2: Overview of LPA Synthesis Pathways
| Pathway | Key Enzyme | Substrate | Product | Primary Location | Source(s) |
|---|---|---|---|---|---|
| Primary Extracellular Pathway | Autotaxin (ATX) | Lysophosphatidylcholine (LPC) | Lysophosphatidic Acid (LPA) | Extracellular fluids (e.g., blood plasma) | nih.govoup.comdntb.gov.ua |
| Intracellular Pathway | Phospholipase D (PLD) followed by PLA1/PLA2 | Phosphatidylcholine (PC) | Phosphatidic Acid (PA), then LPA | Cell membranes | nih.govnih.govresearchgate.net |
Phospholipase D (PLD) and Phosphatidic Acid (PA) Intermediates
Subsequent Conversion of PA to LPA by Phospholipase A1 (PLA1) or PLA2
One of the significant pathways for the generation of lysophosphatidic acid involves the deacylation of phosphatidic acid (PA). This conversion is catalyzed by phospholipase A (PLA) type enzymes, specifically phospholipase A1 (PLA1) or phospholipase A2 (PLA2). nih.gov These enzymes hydrolyze one of the fatty acid chains from the glycerol (B35011) backbone of PA.
The action of PLA1 cleaves the fatty acid at the sn-1 position, while PLA2 acts on the sn-2 position. nih.govontosight.ai This enzymatic action results in the formation of LPA. nih.gov For instance, the hydrolysis of the sn-2 acyl bond of phosphatidic acid by PLA2 yields 1-acyl-LPA. ontosight.ai A number of PLA1 and PLA2 isozymes have the potential to be involved in this pathway. nih.gov Notably, some extracellular PLA1 enzymes exhibit specificity for phosphatidic acid and are instrumental in producing lysophospholipid mediators like LPA. nih.gov One particular PA-selective PLA1, mPA-PLA1alpha/LIPH, is crucial in hair follicles for producing LPA that acts on the P2Y5 receptor, playing a vital role in hair growth. nih.gov
Intracellular LPA Production Routes
While extracellular LPA is a well-known signaling molecule, LPA is also produced and present intracellularly, where it serves as an intermediate in the synthesis of other glycerolipids. nih.gov Intracellular LPA can be generated enzymatically by organelles such as the mitochondria and the endoplasmic reticulum. nih.gov
Key intracellular production routes include:
The acylation of glycerol-3-phosphate by glycerophosphate acyltransferase (GPAT). nih.govnih.gov This reaction is a fundamental step in the de novo biosynthesis of complex glycerolipids. nih.gov
The phosphorylation of monoacylglycerol by monoacylglycerol kinase. nih.gov
The question of whether intracellularly produced LPA can be transported across the plasma membrane to the extracellular space to act on cell surface receptors is currently an area of ongoing research. nih.gov
Enzymatic Degradation and Inactivation of LPA
The biological activity of LPA is terminated through enzymatic degradation, primarily via dephosphorylation. This process is crucial for regulating the intensity and duration of LPA signaling.
Role of Lipid Phosphate (B84403) Phosphatases (LPPs) in LPA Dephosphorylation
Lipid Phosphate Phosphatases (LPPs) are a key family of enzymes responsible for the dephosphorylation of bioactive lipid phosphates, including LPA. mdpi.comnih.gov By hydrolyzing the phosphate group from LPA, LPPs convert it into monoacylglycerol (MAG), effectively terminating its signaling capabilities. nih.govresearchgate.net This action is a critical mechanism for controlling LPA levels and signaling. researchgate.net
Hydrolysis of Extracellular and Intracellular LPA by LPPs
LPPs are strategically located to hydrolyze both extracellular and intracellular pools of LPA. They are integral membrane proteins found on the plasma membrane with their active site facing the extracellular environment. nih.govnih.gov This positioning allows them to efficiently dephosphorylate extracellular LPA, thereby regulating its availability to cell surface receptors. nih.govahajournals.org
LPPs are also present on the membranes of intracellular organelles such as the endoplasmic reticulum and the Golgi apparatus. nih.govmdpi.com On these internal membranes, the active site of the LPPs is oriented towards the lumen. nih.govresearchgate.net This enables them to metabolize intracellular lipid phosphates, influencing signaling pathways that originate downstream of receptor activation. nih.gov
LPPs as Negative Regulators of LPA Receptor Signaling
By degrading extracellular LPA, LPPs act as crucial negative regulators of LPA receptor signaling. mdpi.comcdnsciencepub.com The dephosphorylation of LPA at the cell surface by LPPs terminates its ability to bind to and activate its cognate G protein-coupled receptors (LPARs). ahajournals.orgcdnsciencepub.com This attenuation of receptor activation is a key mechanism for controlling the cellular responses mediated by LPA. nih.govresearchgate.net
Overexpression of LPP1, for example, has been shown to diminish cellular responses to LPA, including cAMP and Ca2+ signaling, DNA synthesis, and cell division. researchgate.net This demonstrates the direct role of LPPs in dampening LPA-mediated signaling cascades. researchgate.net Consequently, LPPs are considered to provide a vital level of regulation for controlling the signaling actions of exogenous LPA. researchgate.net The dysregulation of LPP expression, particularly a decrease in LPP1 and LPP3, has been observed in various cancers, which may contribute to the aberrant LPA signaling associated with tumorigenesis. mdpi.com
| Location | Orientation of Active Site | Primary Function |
|---|---|---|
| Plasma Membrane | Extracellular | Degrades extracellular LPA, attenuating receptor activation. nih.govnih.gov |
| Endoplasmic Reticulum / Golgi | Luminal | Metabolizes internal lipid phosphates, affecting intracellular signaling. nih.gov |
Contribution of Lysophospholipases (LPLs) to LPA Deacylation
Lysophosphatidic acid (LPA) is metabolically inactivated through several enzymatic pathways, one of which is deacylation catalyzed by lysophospholipases (LPLs). This process involves the hydrolytic removal of the single acyl chain from the glycerol backbone of LPA, yielding glycerol-3-phosphate (GP). nih.govresearchgate.net This pathway represents a crucial step in the catabolism of LPA, terminating its signaling functions.
There are three primary enzymatic routes for the degradation of LPA:
Dephosphorylation: Catalyzed by lipid phosphate phosphatases (LPPs), this pathway converts LPA into monoacylglycerol (MAG). nih.govnih.gov This is considered a major route for the degradation of extracellular LPA. cdnsciencepub.com
Re-acylation: Mediated by lysophosphatidic acid acyltransferases (LPAATs), this intracellular pathway re-esterifies LPA to form phosphatidic acid (PA), channeling it back into phospholipid synthesis. researchgate.netnih.gov
Deacylation: Performed by LPLs, this route hydrolyzes the ester bond to release the fatty acid. nih.govresearchgate.net
The deacylation pathway is an alternative to dephosphorylation. While studies conducted on brain tissue suggest that dephosphorylation by LPPs is the more active route of LPA degradation, deacylation by LPLs remains a significant catabolic mechanism. nih.gov The enzymes responsible for this action include cytosolic serine hydrolases such as lysophospholipase A1 (LYPLA1) and lysophospholipase A2 (LYPLA2), which are known to metabolize a variety of lysophospholipids. nih.gov The action of these LPLs on LPA effectively terminates its signaling capacity by converting it into glycerol-3-phosphate. nih.gov
| Degradation Pathway | Key Enzyme(s) | Product | Primary Location |
|---|---|---|---|
| Dephosphorylation | Lipid Phosphate Phosphatases (LPPs) | Monoacylglycerol (MAG) | Extracellular (Cell Surface) |
| Deacylation | Lysophospholipases (LPLs) | Glycerol-3-Phosphate (GP) | Intracellular (Cytosol) |
| Re-acylation | LPA Acyltransferases (LPAATs) | Phosphatidic Acid (PA) | Intracellular (Microsomes) |
Rapid Dynamics of LPA Formation and Degradation In Vivo
The formation and degradation of lysophosphatidic acid in vivo are characterized by exceptionally rapid dynamics, ensuring that its potent signaling activities are tightly regulated in both space and time. nih.gov Studies have demonstrated that LPA has a very short half-life in circulation, underscoring the efficiency of its clearance mechanisms.
Research involving the intravenous administration of C17-LPA (1-heptadecenoyl-sn-glycero-3-phosphate) into live mice revealed that it is eliminated from the plasma with remarkable speed. The measured half-life was found to be approximately 0.5 to 0.6 minutes. This rapid in vivo clearance is significantly faster than the rate of LPA degradation observed in whole blood ex vivo, which proceeds with a half-life of several minutes. This indicates that enzymatic degradation within the bloodstream is not the primary driver of its rapid removal from circulation. cdnsciencepub.com
Further investigation identified the liver as the principal organ responsible for clearing circulating LPA. A substantial portion, over 80%, of intravenously administered LPA accumulates in the liver shortly after injection. Ligation of the hepatic blood supply significantly slowed the removal of LPA from the plasma, confirming the liver's central role in this process. cdnsciencepub.com The clearance mechanism appears to be so efficient that even metabolically stabilized LPA analogs, which are resistant to enzymatic dephosphorylation, are removed from circulation at a comparable rate to natural LPA. cdnsciencepub.com This suggests a highly active uptake mechanism rather than solely enzymatic degradation in the plasma is responsible for the short half-life of LPA in vivo. cdnsciencepub.comresearchgate.net
| Lipid Species | Administered Dose | Calculated Half-Life (min) |
|---|---|---|
| C17-LPA | 0.5 nmol | 0.51 |
| C17-LPA | 5 nmol | 0.61 |
| C17-LPA (with hepatic ligation) | - | 1.1 |
Data derived from studies in mice following intravenous administration. cdnsciencepub.com
Lpa Receptor Systems and Ligand Specificity
G Protein-Coupled Receptors (GPCRs) for LPA
Lysophosphatidic acid exerts its effects by activating at least six distinct G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. nih.gov These receptors are encoded by the LPAR1-6 genes in humans. nih.gov Structurally, they are characterized by seven transmembrane domains. nih.gov The LPA receptor family is broadly divided into two subfamilies based on sequence homology: the endothelial differentiation gene (EDG) family, which includes LPA1, LPA2, and LPA3, and a second, more distantly related group that is part of the purinergic P2Y receptor family, which includes LPA4, LPA5, and LPA6. nih.govwikipedia.org Activation of these receptors by LPA initiates signaling through various heterotrimeric G proteins, leading to a diverse range of cellular responses. nih.gov
The six LPA receptor subtypes exhibit distinct characteristics in terms of their G protein coupling and downstream signaling pathways, which accounts for the pleiotropic effects of LPA.
LPA1 : As the first identified and most extensively studied LPA receptor, LPA1 couples to three main G protein families: Gαi/o, Gαq/11, and Gα12/13. nih.govnih.gov This promiscuous coupling allows LPA1 to activate a wide range of downstream effectors. Activation of Gαi/o leads to the inhibition of adenylyl cyclase and activation of the Ras/MAPK cascade, which is primarily associated with cell proliferation. biorxiv.org The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). biorxiv.org The Gα12/13 pathway activates the small GTPase Rho, which is crucial for cytoskeletal rearrangements and cell migration. wikipedia.orgbiorxiv.org
LPA2 : Sharing significant sequence homology with LPA1, LPA2 also couples to Gαi/o, Gαq/11, and Gα12/13. nih.govmdpi.com Its activation can lead to Ca2+ mobilization, a critical cellular response to LPA. mdpi.com While there is some functional redundancy with LPA1, LPA2 has unique roles, including the inhibition of EGF-induced migration in certain cancer cells. nih.gov
LPA3 : This receptor primarily couples to Gαi/o and Gαq/11 proteins. mdpi.comnih.gov This dual coupling allows it to mediate LPA-induced calcium mobilization, inhibit adenylyl cyclase, and activate PLC and MAPK pathways. nih.govnih.gov LPA3 has been noted to have a preference for 2-acyl-LPA species containing unsaturated fatty acids. nih.gov
LPA4 : Belonging to the P2Y purinergic receptor family, LPA4 has low homology with the EDG family receptors. nih.gov It is unique in its ability to couple to Gαs, in addition to Gαi/o, Gαq/11, and Gα12/13. nih.gov The coupling to Gαs leads to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. nih.gov
LPA5 : Also a member of the purinergic receptor family, LPA5 shares about 35% amino acid identity with LPA4. researchgate.net It couples to Gα12/13 and Gαq/11, leading to Rho-mediated cytoskeletal changes and increases in intracellular calcium. nih.gov It can also induce cAMP accumulation, although this appears to be independent of Gαs. nih.gov
LPA6 : The most recently identified LPA receptor, LPA6, is also part of the P2Y family. wikipedia.org It is thought to receive LPA through lateral diffusion within the cell membrane. biorxiv.org LPA6 couples with Gαi and Gα12/13 to activate downstream pathways, including the Rho-ROCK pathway, which influences cellular morphology. biorxiv.orgresearchgate.net
| Receptor Subtype | Coupled G Proteins | Key Downstream Signaling Pathways |
|---|---|---|
| LPA1 | Gαi/o, Gαq/11, Gα12/13 | Adenylyl Cyclase Inhibition, PLC/Ca2+ Mobilization, Rho Activation, MAPK/ERK Activation |
| LPA2 | Gαi/o, Gαq/11, Gα12/13 | PLC/Ca2+ Mobilization, Rho Activation, PI3K/Akt Activation |
| LPA3 | Gαi/o, Gαq/11 | Adenylyl Cyclase Inhibition, PLC/Ca2+ Mobilization, MAPK Activation |
| LPA4 | Gαs, Gαi/o, Gαq/11, Gα12/13 | Adenylyl Cyclase Activation (cAMP increase), PLC/Ca2+ Mobilization, Rho Activation |
| LPA5 | Gαq/11, Gα12/13 | PLC/Ca2+ Mobilization, Rho Activation, cAMP Accumulation (Gs-independent) |
| LPA6 | Gαi, Gα12/13 | Rho Activation |
The expression of LPA receptors is not uniform; instead, it is characterized by distinct and often overlapping patterns across various tissues and cell types, which change during development and in disease states. This differential distribution is a key factor in determining the specific biological effects of LPA in different contexts.
LPA1 : This receptor is widely distributed in both adult mice and humans. nih.gov High levels of LPAR1 mRNA are found in the brain, heart, colon, small intestine, and placenta. researchgate.net In the developing central nervous system, its expression is spatially and temporally regulated, being prominent in the neocortical neurogenic region (ventricular zone) during embryogenesis and later in developing white matter tracts during myelination. nih.gov LPA1 is also expressed in Schwann cells, oligodendrocytes, fibroblasts, and various immune cells. nih.govresearchgate.net
LPA2 : Compared to LPA1, LPA2 has a more restricted expression pattern. nih.gov In humans, high expression is detected in leukocytes and the testis, with moderate levels in the prostate, spleen, thymus, and pancreas. nih.gov In mice, it is highly expressed in the kidney, uterus, and testis. nih.gov
LPA3 : The expression of LPA3 also shows tissue specificity. It is found in the heart, testis, prostate, and lung. Its expression is notably important in the reproductive system.
LPA4 : In humans, LPAR4 expression is highest in the ovary compared to any other tissue examined. researchgate.net It is also found in the skin, heart, and thymus in adult tissues. nih.gov During embryonic development, it is more broadly expressed, including in the brain. nih.gov
LPA5 : High levels of LPAR5 are expressed in the spleen, small intestine, and colon. researchgate.net It is also found in gastrointestinal lymphocytes and dorsal root ganglia. researchgate.net
LPA6 : LPAR6 is highly expressed in leukocytes, the small intestine, and notably in hair follicles. tocris.com
The spatiotemporal distribution of these receptors is crucial for their function. For instance, the dynamic expression of LPA1, LPA2, LPA4, and LPA6 during postnatal brain development in mice highlights their roles in processes like astrogenesis, oligodendrogenesis, and synapse formation. doi.org Furthermore, within a single tissue, different cell types can express different combinations of LPA receptors. For example, in the immune system, LPA receptors are found on nearly all immune cell types, including lymphocytes and dendritic cells, where they can have opposing effects on cell function depending on the receptor subtype activated. nih.gov
| Receptor Subtype | High Expression Tissues (Human) | Key Cellular Locations |
|---|---|---|
| LPA1 | Brain, Heart, Colon, Small Intestine, Placenta | Neurons, Schwann Cells, Oligodendrocytes, Fibroblasts, Immune Cells |
| LPA2 | Leukocytes, Testis, Prostate, Spleen, Thymus, Pancreas | Immune Cells, Pancreatic Cancer Cells |
| LPA3 | Heart, Testis, Prostate, Lung | Reproductive Tissues, Cancer Cells |
| LPA4 | Ovary, Skin, Heart, Thymus | Ovarian Cells, Embryonic Tissues |
| LPA5 | Spleen, Small Intestine, Colon | Gastrointestinal Lymphocytes, Dorsal Root Ganglia |
| LPA6 | Leukocytes, Small Intestine | Hair Follicles |
1-Oleoyl LPA Affinity and Specificity for Receptor Subtypes
Sodium 1-oleoyl lysophosphatidic acid (1-oleoyl-LPA or 18:1 LPA) is one of the most common and well-studied species of LPA found in biological systems. scripps.edu Its interaction with the various LPA receptor subtypes is a key aspect of its function as a signaling molecule.
1-Oleoyl LPA is recognized as a potent endogenous agonist for at least the LPA1 and LPA2 receptors. tocris.comtocris.com An agonist is a substance that binds to a receptor and activates it to produce a biological response. The term "endogenous" signifies that it is naturally produced within the body. While 1-oleoyl LPA can activate other LPA receptors, its agonistic activity at LPA1 and LPA2 is well-established and frequently utilized in research as a reference agonist for these subtypes. doi.orgtocris.com Studies have demonstrated that 1-oleoyl LPA effectively stimulates downstream signaling pathways mediated by these receptors, such as calcium mobilization and ERK phosphorylation, in various cell types, including human lung fibroblasts which highly express the LPA1 receptor. nih.gov
The potency and selectivity of LPA species are determined by their chemical structure, particularly the nature of the acyl chain and the glycerol (B35011) backbone. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity.
For LPA molecules, key structural features influencing receptor interaction include:
Acyl Chain Length and Saturation : Generally, LPA species with acyl chains of 16 to 20 carbons are most active. Unsaturated fatty acids, like the oleoyl (B10858665) group (18:1) in 1-oleoyl LPA, often confer greater potency at certain receptor subtypes compared to their saturated counterparts. nih.gov For instance, the LPA1 and LPA2 receptors are more sensitive to the position of the double bond in the acyl chain than the LPA3 receptor. nih.gov
Glycerol Backbone : The stereochemistry and substitutions on the glycerol backbone are critical for activity. The natural (S)-configuration of the glycerol backbone is generally preferred. Modifications to the sn-2 hydroxyl group can significantly alter receptor selectivity and potency. nih.gov
Phosphate (B84403) Headgroup : The phosphate headgroup is essential for binding to the receptor. It is believed to interact with key residues in the receptor's binding pocket. nih.gov
While 1-oleoyl-LPA itself shows broad activity, particularly at the EDG family of receptors (LPA1-3), SAR studies have been crucial in developing more selective agonists and antagonists for each receptor subtype. For example, modifications to the glycerol core and the phosphate group have led to the creation of potent and selective antagonists for LPA1 and LPA3. nih.gov These studies have revealed that while the receptor response can tolerate some changes in the LPA backbone, achieving high potency often requires precise structural features. nih.gov
The diversity of LPA species, differing in acyl chain length and saturation, combined with the varied expression and signaling properties of the six LPA receptor subtypes, creates a complex signaling network. Different LPA species can exhibit varying affinities and efficacies for the different receptor subtypes, leading to distinct biological outcomes.
For example, a study comparing various naturally occurring LPA species found that while 1-oleoyl-LPA (18:1) has similar activity at LPA1, LPA2, and LPA3, other LPA species show marked selectivity. core.ac.uk Specifically, 2-acyl LPAs with unsaturated fatty acids (like oleic acid) were identified as the most potent ligands for the LPA3 receptor. core.ac.uk In contrast, 1-acyl LPAs with saturated fatty acids (e.g., 1-palmitoyl-LPA, 16:0) were poor agonists for LPA3. core.ac.uk
This differential activation can lead to biased signaling, where a particular LPA species may preferentially activate one downstream pathway over another, even when acting on the same receptor. A study on the LPA1 receptor in human lung fibroblasts showed that different endogenous LPA species could act as biased agonists, differentially activating calcium mobilization versus ERK signaling pathways. nih.gov For instance, while 1-oleoyl-LPA (18:1) robustly activates both pathways, other species might show a preference for one over the other.
Intracellular Receptors for LPA
While the majority of lysophosphatidic acid (LPA) signaling is mediated by cell surface G protein-coupled receptors, evidence has established the existence of intracellular targets, broadening the functional scope of this lipid mediator. A key intracellular receptor for LPA has been identified as the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govteikyo.jpnih.gov This discovery has unveiled a novel signaling paradigm for LPA, distinct from its canonical cell surface receptor pathways. researchgate.net
The identification of PPARγ as a direct intracellular receptor for LPA stemmed from research investigating signaling actions of LPA that could not be attributed to its known plasma membrane receptors. nih.govnih.gov PPARγ is a ligand-activated transcription factor that plays a critical role in adipogenesis and glucose metabolism. nih.gov Its activation requires the binding of a lipid ligand to its ligand-binding pocket. nih.gov
Seminal studies demonstrated that LPA, including 1-oleoyl-LPA, can directly bind to PPARγ and functionally activate it. nih.govnih.gov This was substantiated through several lines of experimental evidence:
Competitive Binding Assays: In competition binding experiments, LPA was shown to displace the high-affinity synthetic PPARγ agonist, rosiglitazone, from the receptor's ligand-binding pocket. nih.govteikyo.jpnih.gov Notably, the precursor molecule, phosphatidic acid, did not exhibit this competitive binding, indicating a specific interaction for the lysophospholipid structure. nih.govnih.govsemanticscholar.org
Transcriptional Activation: Treatment of various cell types, including RAW264.7 macrophages, with LPA or its synthetic analogs led to the activation of a PPAR-responsive element (PPRE) reporter gene. nih.govnih.gov This demonstrates that LPA binding translates into a functional transcriptional response mediated by PPARγ.
Endogenous Gene Expression: The activation of PPARγ by LPA was further confirmed by the induced expression of endogenous PPARγ target genes, such as CD36. nih.govnih.govpnas.org The scavenger receptor CD36 is involved in the uptake of oxidized low-density lipoprotein (LDL), and its upregulation by LPA was shown to promote lipid accumulation in monocytes, a key process in foam cell formation. nih.govpnas.org
Studies in a Heterologous System: To confirm that LPA directly activates PPARγ without the involvement of cell surface LPA receptors, transfection studies were conducted in Saccharomyces cerevisiae (yeast). nih.govnih.gov Yeast cells lack endogenous nuclear hormone receptors and G protein-coupled LPA receptors. In this system, LPA was still able to directly activate PPARγ, providing strong evidence for a direct interaction. nih.govteikyo.jpnih.gov
The binding affinity of different LPA species to PPARγ has been evaluated, with oleoyl-LPA showing effective binding and activation. nih.govnih.gov The data from competitive binding assays highlight the ability of various LPA species to interact with the PPARγ ligand-binding domain.
| Compound | Displacement Activity | Reference |
|---|---|---|
| 1-Oleoyl LPA | Effectively displaces rosiglitazone | nih.gov |
| Palmitoyl-LPA | Competitively displaced [3H]rosiglitazone | nih.gov |
| Phosphatidic Acid | Did not compete for [3H]rosiglitazone binding | nih.gov |
The discovery of an intracellular receptor for LPA necessitates a mechanism for the lipid to traverse the plasma membrane to reach its nuclear target. nih.gov This has led to the concept of LPA acting as a transcellular signaling molecule in the context of PPARγ activation. nih.govteikyo.jpnih.gov This model proposes that LPA produced and released by one cell can be taken up by a neighboring cell, where it then acts on intracellular PPARγ. nih.govsemanticscholar.org
A physiologically relevant example of this is the interaction between platelets and macrophages. nih.govnih.gov Upon activation, platelets generate and release significant quantities of LPA. nih.gov This platelet-derived LPA can then enter macrophages, where it binds to and activates PPARγ, leading to downstream gene regulation, such as the expression of CD36. nih.govnih.gov
Experimental findings supporting this transcellular signaling pathway include:
Media from thrombin-activated platelets was shown to stimulate PPARγ-dependent reporter gene activity in transfected RAW264.7 macrophages. nih.govteikyo.jpnih.gov
The effect of the activated platelet media on PPARγ function was suppressed by the ectopic expression of LPA-acyltransferase, an enzyme that converts LPA to phosphatidic acid. This demonstrates that LPA itself is the active signaling molecule. nih.govnih.gov
While the precise mechanisms of LPA transport across the cell membrane for intracellular signaling are still under investigation, it is clear that exogenous LPA can access the intracellular compartment to activate PPARγ. nih.govresearchgate.net This transcellular signaling pathway places PPARγ in a direct line of communication with extracellular LPA-generating events, linking processes like platelet activation directly to the regulation of gene expression in target cells. nih.gov This establishes LPA as a versatile lipid mediator that functions through both cell surface and intracellular receptors to orchestrate a wide array of cellular responses. researchgate.netnih.govresearchgate.net
Intracellular Signaling Cascades Initiated by Lpa Receptor Activation
G Protein Coupling and Downstream Effector Activation
The activation of LPARs by 1-oleoyl LPA leads to the recruitment and activation of various heterotrimeric G protein families, which in turn modulate the activity of numerous downstream effector enzymes and signaling molecules. nih.govmdpi.com This initial step is critical as the specific G protein family engaged by the receptor dictates the subsequent signaling pathways that are triggered within the cell. nih.govbiomolther.org
LPA receptors are known for their ability to couple with multiple Gα protein subtypes, including Gαi/o, Gαq/11, and Gα12/13. nih.govmdpi.combiomolther.org This "promiscuous" coupling allows a single ligand like 1-oleoyl LPA to elicit a wide array of cellular responses. mdpi.com For instance, LPA1, a well-characterized receptor for 1-oleoyl LPA, couples with all three of these G protein families. nih.govnih.govamegroups.org Similarly, LPA2 interacts with Gi/o, Gq/11, and G12/13 proteins. nih.govmdpi.comamegroups.org The activation of these G proteins involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. mdpi.combiomolther.org Both the activated Gα subunit and the Gβγ complex can then independently modulate downstream signaling pathways. mdpi.combiomolther.org
Table 1: LPA Receptor G Protein Coupling This table summarizes the primary heterotrimeric G protein families activated by various LPA receptors.
| Receptor | G Protein Family Coupled | Primary Downstream Pathways |
|---|---|---|
| LPA1 | Gi/o, Gq/11, G12/13 | Adenylyl cyclase inhibition, PLC activation, Rho activation nih.govnih.govamegroups.org |
| LPA2 | Gi/o, Gq/11, G12/13 | PI3K activation, PLC activation, Rho activation nih.govmdpi.comamegroups.org |
| LPA3 | Gi/o, Gq/11 | PLC activation, Adenylyl cyclase inhibition mdpi.comamegroups.org |
| LPA4 | Gi/o, Gq/11, G12/13, Gs | Rho activation, cAMP accumulation nih.gov |
| LPA5 | Gi/o, Gq/11, G12/13 | MAPK activation, PI3K/Akt activation nih.govmdpi.com |
| LPA6 | Gi/o, G12/13 | Rho activation nih.gov |
Upon coupling with Gαq/11 subunits, LPA receptors activate the effector enzyme Phospholipase C (PLC). biomolther.orgamegroups.org PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov While IP3 diffuses into the cytoplasm to mobilize intracellular calcium stores, DAG remains in the plasma membrane. nih.gov The DAG produced via PLC activation, typically a polyunsaturated species, functions as a key signaling molecule, most notably by activating isoforms of Protein Kinase C (PKC). nih.govmdpi.com This activation of PKC is a pivotal event that connects LPA signaling to numerous other cellular processes. amegroups.org
A significant consequence of LPAR activation by 1-oleoyl LPA is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govoatext.commdpi.com These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK branches, are central regulators of gene expression, cell proliferation, differentiation, and inflammatory responses. amegroups.orgnih.gov In kidney tubular epithelial cells, 1-oleoyl LPA has been shown to induce the activation of ERK and JNK. mdpi.com Similarly, studies in microglia have demonstrated that LPA treatment leads to proinflammatory signaling events that are carried out by MAPK cascades. nih.gov The activation of these kinase pathways can occur through various upstream signals originating from the activated G proteins and other effectors like PKC and receptor tyrosine kinases. mdpi.commdpi.com
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling axis is another critical pathway regulated by 1-oleoyl LPA. nih.govontosight.ai This pathway is fundamental for mediating cell survival, proliferation, and growth. mdpi.comontosight.ai Activation of LPARs, often through Gβγ subunits released from Gi/o proteins, leads to the activation of PI3K. mdpi.comresearchgate.net PI3K then phosphorylates membrane inositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). researchgate.net Once recruited to the membrane, Akt is phosphorylated and activated, subsequently phosphorylating a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex, to promote cell growth and survival. nih.govnih.gov This LPA-mediated activation of the PI3K/Akt pathway has been observed in various cell types, including esophageal squamous cell carcinoma cells and intestinal epithelial cells. mdpi.comnih.gov
The activation of the Gα12/13 family of G proteins by LPARs directly links 1-oleoyl LPA signaling to the regulation of the Rho family of small GTPases, which includes RhoA, Rac1, and Cdc42. biomolther.orgnih.govnih.gov These GTPases are master regulators of the actin cytoskeleton and are essential for processes such as cell migration, adhesion, and morphology. nih.govwikipedia.org Gα12/13 activates specific guanine (B1146940) nucleotide exchange factors (GEFs) for RhoA, which promote the exchange of GDP for GTP, thereby switching RhoA to its active state. nih.gov Activated RhoA, in turn, engages downstream effectors like Rho-associated kinase (ROCK), leading to the formation of actin stress fibers and focal adhesions, which are critical for cell contraction and motility. wikipedia.orgnih.gov LPA-induced activation of Rho GTPases is a well-established mechanism driving cytoskeletal rearrangements and cellular migration in numerous physiological and pathological contexts. nih.govnih.govresearchgate.net
Table 2: Key Rho Family GTPases Activated by LPA and Their Functions This table outlines the primary roles of Rho GTPases that are activated following LPA receptor stimulation.
| GTPase | Primary G Protein Link | Key Cellular Functions |
|---|---|---|
| RhoA | Gα12/13 | Stress fiber formation, focal adhesion assembly, cell contraction, cell migration wikipedia.orgnih.gov |
| Rac1 | Gi/o (via Gβγ) | Lamellipodia formation, membrane ruffling, cell migration amegroups.orgnih.gov |
| Cdc42 | Gi/o (via Gβγ) | Filopodia formation, cell polarity, cell cycle progression nih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory and immune responses, is also activated by 1-oleoyl LPA. nih.govpnas.org The connection between LPA-activated GPCRs and the NF-κB pathway involves a series of intermediate signaling proteins. nih.govnih.gov Studies have identified a crucial role for Protein Kinase C (PKC) in this process. nih.gov Furthermore, a signalosome complex consisting of CARMA3, BCL10, and MALT1 (CBM complex) has been shown to be essential for GPCR-mediated NF-κB activation in nonhematopoietic cells. nih.govnih.gov This complex, along with TRAF6, acts as a bridge between the LPA receptor and the downstream IκB kinase (IKK) complex. nih.gov Activation of IKK leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB transcription factors to translocate to the nucleus and initiate the expression of target genes, including those for proinflammatory cytokines like Interleukin-8. nih.govjohnshopkins.edu
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Sodium 1-oleoyl lysophosphatidic acid |
| Guanosine Diphosphate (GDP) |
| Guanosine Triphosphate (GTP) |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Inositol 1,4,5-trisphosphate (IP3) |
| Diacylglycerol (DAG) |
| Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) |
Adenylyl Cyclase Inhibition and Subsequent cAMP Modulation
This compound, through its interaction with specific G protein-coupled LPA receptors, can lead to the inhibition of adenylyl cyclase activity. This enzyme is responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. The modulation of cAMP levels is a critical component of intracellular signaling.
In certain cellular contexts, such as in C9 cells, LPA has been shown to inhibit adenylate cyclase activity. dartmouth.edunih.gov This inhibitory effect is often mediated by the Gαi subunit of the heterotrimeric G protein complex coupled to the LPA receptor. Upon receptor activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentrations.
The regulation of cAMP accumulation by LPA can be complex and context-dependent. For instance, in cultured human airway smooth muscle cells, LPA's effect on cAMP levels varies depending on the presence of other signaling molecules. nih.gov When present alongside forskolin, a direct activator of adenylyl cyclase, LPA can inhibit its stimulatory effect. nih.gov This inhibition is sensitive to pertussis toxin, further implicating the involvement of the Gi protein. nih.gov Conversely, LPA can enhance the stimulation of cAMP accumulation by isoproterenol, a β-adrenergic agonist, through a mechanism that appears to be less sensitive to pertussis toxin. nih.gov These findings suggest that LPA can activate receptors coupled to both pertussis toxin-sensitive (Gi) and insensitive (Gq) G proteins, leading to a multifaceted regulation of cAMP signaling. nih.gov Therapies that raise cAMP levels have been suggested as potentially useful in treating conditions like pulmonary fibrosis by reducing fibroblast proliferation and collagen synthesis. nih.gov
Mechanisms of Intracellular Calcium Mobilization
A hallmark of LPA receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a versatile second messenger that governs a multitude of cellular processes. The increase in [Ca2+]i is a result of a coordinated interplay between the release of calcium from intracellular stores and the influx of extracellular calcium through plasma membrane channels.
Upon binding of this compound to its Gq-coupled receptors, the α-subunit of the G protein activates phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. nih.govresearchgate.net This initial release can be inhibited by IP3 receptor antagonists like xestospongin and 2-aminoethoxydiphenyl borate (B1201080). nih.govresearchgate.net
In addition to IP3-mediated release, ryanodine-sensitive intracellular Ca2+ pools may also contribute to the LPA-induced increase in [Ca2+]i. nih.gov This is supported by the finding that ryanodine, a blocker of these channels, can inhibit LPA-induced calcium mobilization. nih.gov
The depletion of intracellular calcium stores triggers a mechanism known as store-operated calcium entry (SOCE), where a drop in ER calcium concentration is sensed by stromal interaction molecule (STIM) proteins, which then activate Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium. Antagonists of store-operated Ca2+ channels (SOCs), such as SK&F 96365, tyrphostin A9, and gadolinium, have been shown to inhibit the LPA-induced increase in [Ca2+]i in vascular smooth muscle cells. nih.gov
Furthermore, LPA can stimulate calcium entry through other plasma membrane channels, including:
Na+/Ca2+ exchangers: Inhibitors of this exchanger, such as amiloride, Ni2+, and KB-R7943, can attenuate the LPA-induced calcium response. nih.govnih.gov
Receptor-operated Ca2+ channels (ROCs): Blockers of ROCs, like 2-aminoethoxydiphenyl borate and SK&F 96365, have been shown to significantly reduce the LPA-induced increase in [Ca2+]i in skeletal muscle cells. nih.gov
TRPC6 and CaV2.1 channels: In sickle cell disease red blood cells, LPA receptor 4 activation leads to the opening of TRPC6 and CaV2.1 channels via a Gi protein-mediated pathway involving protein kinase Cα and a MAP kinase pathway, respectively. mdpi.com
The following table summarizes the key mechanisms and pharmacological inhibitors involved in LPA-induced intracellular calcium mobilization.
| Mechanism | Key Proteins/Channels | Pharmacological Inhibitors | Cell Type Examples |
| Release from Intracellular Stores | IP3 Receptors, Ryanodine Receptors | U-73122 (PLC inhibitor), Xestospongin, 2-APB (IP3 receptor antagonists), Ryanodine | Vascular Smooth Muscle Cells nih.gov |
| Extracellular Calcium Influx | Store-Operated Channels (SOCs), Na+/Ca2+ Exchangers, Receptor-Operated Channels (ROCs), TRPC6, CaV2.1 | SK&F 96365, Tyrphostin A9, Gadolinium (SOC antagonists), Amiloride, Ni2+, KB-R7943 (Na+/Ca2+ exchanger inhibitors), 2-APB, SK&F 96365 (ROC blockers) | Vascular Smooth Muscle Cells nih.gov, Skeletal Muscle Cells nih.gov, Red Blood Cells mdpi.com |
Cellular Processes and Mechanistic Biological Functions Modulated by 1 Oleoyl Lysophosphatidic Acid
Regulation of Cell Proliferation and Survival Mechanisms
1-Oleoyl LPA is a potent mitogen and survival factor, orchestrating cellular responses that favor growth and prevent programmed cell death. ontosight.ainih.gov Its effects are mediated through the activation of distinct LPA receptors, which in turn engage various intracellular signaling networks to promote cell cycle progression and inhibit apoptotic machinery.
1-Oleoyl LPA has been demonstrated to be a significant growth factor, stimulating cell proliferation across a wide spectrum of cell types. nih.gov This mitogenic activity is a key component of processes such as wound healing and tissue regeneration, but it is also implicated in the hyperproliferation characteristic of cancer. researchgate.netscience.gov Research has identified LPA as a key factor driving the proliferation and differentiation of intestinal epithelial cells, promoting the robust development of intestinal organoids. In the nervous system, LPA stimulates DNA synthesis and proliferation in cultured astrocytes, a response mediated specifically through the LPA1 receptor. nih.gov Furthermore, LPA has been shown to induce the proliferation of myoblasts, human lens epithelial cells, and various cancer cell lines, including those from endometrial and breast cancers. science.govresearchgate.netmdpi.com
Table 1: Proliferative Effects of 1-Oleoyl LPA on Various Cell Types
| Cell Type | Key Receptor(s) Involved | Observed Effect | Reference(s) |
|---|---|---|---|
| Astrocytes | LPA1 | Stimulation of DNA synthesis | nih.gov |
| Intestinal Epithelial Cells | Not specified | Promoted development of organoids | |
| Myoblasts (C2C12) | LPA1, LPA2 | Stimulation of DNA synthesis and cell division | mdpi.com |
| Endometrial Cancer Cells (HEC-1A) | Not specified | Significant induction of proliferation | science.gov |
Beyond promoting cell division, 1-oleoyl LPA also plays a crucial role in cell survival by inhibiting apoptosis, or programmed cell death. ontosight.ai This anti-apoptotic function is critical for maintaining tissue homeostasis. The activation of LPA receptors, particularly LPA1, LPA2, and LPA3, is associated with enhanced cell survival. ontosight.aimdpi.comscripps.edu Upon ligand binding, these receptors trigger downstream signaling cascades, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. ontosight.aimdpi.comontosight.ai The activation of these pathways leads to the phosphorylation and regulation of various proteins that block the apoptotic process, thereby promoting cellular survival. mdpi.com The LPA2 receptor, in particular, has been strongly associated with anti-apoptosis and cell survival functions in the context of cancer biology. mdpi.com
Table 2: LPA Receptors and Their Role in Cell Survival
| LPA Receptor Subtype | Associated G Protein(s) | Key Downstream Pathways | Role in Survival | Reference(s) |
|---|---|---|---|---|
| LPA1 | Gαi/o, Gαq/11, Gα12/13 | PI3K/Akt, MAPK/ERK, Rho | Promotes cell survival and proliferation | ontosight.aiscripps.edu |
| LPA2 | Gαi/o, Gαq/11, Gα12/13 | PI3K, Ras, Rac | Associated with anti-apoptosis and cell survival | mdpi.comnih.gov |
Impact on Cell Migration and Motility Dynamics
1-Oleoyl LPA is a powerful regulator of cell movement, influencing processes from embryonic development and wound healing to tumor cell metastasis. nih.govnih.gov It acts as a chemoattractant, guiding cells along a concentration gradient and initiating the complex cytoskeletal rearrangements necessary for motility.
LPA is a well-established chemoattractant, inducing directed cell migration, or chemotaxis, in numerous cell types. nih.gov This process is fundamental to immune responses, tissue repair, and unfortunately, the invasion and metastasis of cancer cells. ontosight.ai For instance, LPA stimulates the migration of fibroblasts, a key event in wound healing. researchgate.net It also enhances the migration of various cancer cells, including breast cancer cells. nih.gov The signaling for this migratory response is often initiated through LPA receptors coupled to Gi/o proteins, which can be inhibited by pertussis toxin. nih.gov
At the heart of LPA-induced cell motility are the Rho family of small GTPases, particularly RhoA and Rac1. researchgate.net These proteins act as molecular switches, cycling between active (GTP-bound) and inactive (GDP-bound) states to control the organization of the actin cytoskeleton. nih.govmolbiolcell.org LPA activates distinct pathways to regulate these GTPases:
RhoA Activation: Typically mediated by LPA receptors coupling to Gα12/13 proteins, RhoA activation leads to the formation of contractile actin structures. nih.govmolbiolcell.org
Rac1 Activation: This is often a Gi/o-dependent process that involves PI3K. researchgate.net Active Rac1 promotes the formation of lamellipodia, which are sheet-like protrusions at the leading edge of a migrating cell. researchgate.net
The balance between RhoA and Rac1 activity is crucial in determining the mode of cell migration. While Rac activation is associated with increased cell migration, Rho activation can sometimes decrease migration while increasing cell contraction. researchgate.net In human lens epithelial cells, LPA has been shown to significantly augment Rho GTPase activity, which is linked to cytoskeletal reorganization. researchgate.netnih.gov
A hallmark of cellular response to 1-oleoyl LPA is the rapid and dramatic reorganization of the actin cytoskeleton, most notably the formation of stress fibers. nih.govnih.gov Stress fibers are thick, contractile bundles of actin and myosin filaments that are essential for cell adhesion and generating intracellular tension. nih.gov The formation of these structures is primarily driven by the RhoA-ROCK (Rho-associated kinase) pathway. researchgate.net Upon activation by LPA, ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. nih.gov This, in turn, enhances the contractility of actin filaments, driving their assembly into stress fibers. nih.govresearchgate.net This LPA-induced, Rho-dependent formation of actin stress fibers is a critical event that underpins changes in cell shape, adhesion, and motility. nih.govresearchgate.net Studies in human trabecular meshwork cells and lens epithelial cells have clearly demonstrated that LPA treatment leads to a robust increase in actin stress fibers. researchgate.netresearchgate.net
Influence on Microtubule Reorganization and Dynamics
1-Oleoyl lysophosphatidic acid, a prominent species of lysophosphatidic acid (LPA), exerts influence over the cytoskeletal architecture, including the microtubule network. In the context of T cell function, LPA has been shown to disrupt cytoskeletal dynamics by altering the "tubulin code". nih.govnih.gov This alteration is part of a broader mechanism through which LPA competes with T cell receptor (TCR)-induced cytoskeletal changes. nih.govnih.govh1.co Specifically, upon antigen-specific T cell engagement with a target cell, microtubule polymerization is a key process for the formation of the immune synapse. nih.gov LPA signaling interferes with these necessary cytoskeletal rearrangements, thereby affecting downstream effector functions. nih.govnih.gov While much of the focus has been on the actin cytoskeleton, the impact on tubulin dynamics is a critical component of LPA's modulatory role in specialized cellular processes. nih.govnih.gov
Modulation of Immune Synapse Formation and T Cell Function
1-Oleoyl LPA significantly impacts the adaptive immune response by suppressing T cell function, particularly that of CD8 T cells. nih.govnih.gov A primary mechanism for this suppression is the disruption of the immune synapse (IS), a specialized junction between a T cell and an antigen-presenting cell or target cell that is crucial for T cell activation. nih.govplos.org
Elevated concentrations of LPA, as seen in some chronic infections and cancers, act to inhibit the formation of the IS. nih.govh1.co This disruption occurs as LPA signaling competes with TCR-induced regulation of the cytoskeleton. nih.govnih.gov The effects include impairing the accumulation of filamentous actin (F-actin) and altering microtubule dynamics at the synapse. nih.gov Consequently, key signaling molecules, such as Inositol (B14025) 1,4,5-trisphosphate receptor type 1 (IP3R1), are inhibited from localizing to the IS. nih.govnih.gov This interference with the structural and molecular organization of the synapse leads to impaired downstream signaling, including impeded calcium store release and reduced directed secretion of cytokines, ultimately suppressing the T cell's ability to mount an effective response. nih.govnih.govh1.co
| Feature | Effect of 1-Oleoyl Lysophosphatidic Acid on T Cells |
| Immune Synapse (IS) | Disrupts antigen-specific CD8 T cell:target cell IS formation. nih.govnih.gov |
| Cytoskeleton | Impairs F-actin accumulation and alters the tubulin code. nih.gov |
| Signaling Molecules | Inhibits the localization of key signaling molecules (e.g., IP3R1) to the IS. nih.govnih.gov |
| Effector Function | Impedes calcium store release and IS-directed cytokine secretion. nih.govnih.gov |
| Overall T Cell Activity | Suppresses CD8 T cell cytotoxic activity. nih.govh1.co |
Modulation of Cell Differentiation Processes
The role of 1-oleoyl LPA in neuronal differentiation is complex and appears to be dependent on the cell source and context. stemcell.comnih.gov Research has demonstrated that it stimulates neuronal differentiation in cultured neural progenitor cells derived from mice and rats. stemcell.comfishersci.com In these models, LPA serves as a signal that promotes the development of immature progenitor cells into neurons. nih.gov
Conversely, studies using human embryonic stem cell (hESC)-derived neural stem/progenitor cells have shown an inhibitory effect. stemcell.comnih.govfishersci.com In this context, 1-oleoyl LPA inhibits the formation of neurospheres and the subsequent differentiation of these neural stem cells (NSCs) into neurons. stemcell.comnih.govtocris.com This inhibition is achieved without affecting NSC proliferation or apoptosis. nih.gov The mechanism involves the activation of the Rho/ROCK and phosphatidylinositol 3-kinase/Akt signaling pathways. nih.gov This dual regulatory capacity highlights the nuanced role of LPA signaling in controlling neurogenesis. stemcell.comnih.gov
1-Oleoyl LPA has demonstrated varied effects on the differentiation of several types of stem cells.
Neural Progenitor and Stem Cells: As detailed previously, 1-oleoyl LPA can either stimulate or inhibit neuronal differentiation depending on the species and origin of the cells. stemcell.comnih.govfishersci.com It can promote neuronal differentiation in rodent neural progenitor cells while inhibiting it in human embryonic stem cell-derived NSCs. stemcell.comnih.govtocris.com
Mesenchymal Stem Cells (MSCs): 1-Oleoyl LPA has been shown to promote the differentiation of MSCs into specific lineages. It stimulates the differentiation of human adipose tissue-derived MSCs into cells resembling myofibroblasts. stemcell.comfishersci.com Furthermore, LPA signaling can promote osteogenic (bone cell) differentiation in human MSCs through the activation of LPA receptors 1 and 4. nih.gov This signaling pathway is also implicated in the differentiation of bone marrow-derived MSCs into myofibroblasts, a key process in the development of lung fibrosis. nih.govnih.gov
| Stem Cell Type | Effect of 1-Oleoyl Lysophosphatidic Acid |
| Mouse/Rat Neural Progenitor Cells | Stimulates neuronal differentiation. stemcell.comfishersci.com |
| Human Embryonic Stem Cell-derived NSCs | Inhibits neurosphere formation and neuronal differentiation. stemcell.comtocris.com |
| Human Adipose-derived MSCs | Stimulates differentiation to myofibroblast-like cells. stemcell.comfishersci.com |
| Human Bone Marrow-derived MSCs | Induces differentiation into myofibroblasts. nih.govnih.gov |
| Human MSCs (general) | Promotes osteogenic differentiation. nih.gov |
A significant function of 1-oleoyl LPA is its ability to induce the differentiation of mesenchymal stem cells (MSCs) into myofibroblasts. stemcell.comnih.gov This process is particularly relevant in the context of tissue repair and fibrosis. nih.govnih.gov Studies have shown that LPA stimulates human adipose tissue-derived MSCs to differentiate into myofibroblast-like cells. stemcell.comfishersci.com In the context of lung injury, LPA signaling via its LPA1 receptor is a critical mediator of lung fibrosis. nih.govnih.govresearchgate.net It promotes the differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) into myofibroblasts, which then accumulate in the lung, secrete excessive extracellular matrix, and contribute to the formation of fibrotic tissue. nih.govnih.gov
Effects on Cell Adhesion and Intercellular Contact
1-Oleoyl lysophosphatidic acid plays a role in mediating cell adhesion and interactions between cells, particularly in the vascular system. ontosight.ainih.gov It can activate human aortic endothelial cells, causing them to increase the cell surface expression of key adhesion molecules, including E-selectin and vascular cell adhesion molecule-1 (VCAM-1). nih.gov This upregulation of adhesion molecules enhances the binding of leukocytes, such as monocytes and neutrophils, to the endothelium. nih.gov This process is a critical step in the inflammatory response, where leukocytes adhere to the blood vessel wall before migrating into tissues. Furthermore, LPA is known to facilitate the formation of specialized adhesive structures called focal adhesions, which anchor the cell to the extracellular matrix and are involved in cell migration. nih.gov
Role in Specialized Cellular Functions
1-oleoyl LPA's engagement with its receptors triggers intracellular signaling cascades that modulate the behavior of various specialized cell types. This interaction is crucial for a range of biological outcomes, highlighting the compound's significance in cellular communication and regulation.
1-oleoyl LPA has been identified as a modulator of smooth muscle contraction. stemcell.comresearchgate.net Research indicates that it enhances the contractile response of smooth muscle cells to other agonists. researchgate.net For instance, in airway smooth muscle, 1-oleoyl LPA potentiates the contraction induced by methacholine. researchgate.net This effect is not due to a direct contraction but rather an amplification of the response to contractile stimuli. The mechanism involves the activation of Rho and Rho-kinase, which leads to the phosphorylation of myosin light chain and subsequent muscle contraction. dupuytrens.org This signaling pathway is a key regulator of smooth muscle tone and responsiveness.
Further studies have shown that LPA can induce a significant concentration-dependent increase in intracellular calcium ([Ca2+]i) in vascular smooth muscle cells. nih.gov This elevation of intracellular calcium is a critical trigger for the contractile machinery in these cells.
Table 1: Effect of 1-Oleoyl LPA on Smooth Muscle
| Cellular Response | Key Signaling Pathway | Reference |
|---|---|---|
| Enhanced contractility | Rho/Rho-kinase | dupuytrens.org |
1-oleoyl LPA is a potent activator of platelets, playing a significant role in hemostasis and thrombosis. stemcell.compnas.orgpnas.org It induces platelet shape change and aggregation, which are critical early steps in the formation of a blood clot. pnas.orgpnas.org The activation of platelets by 1-oleoyl LPA is mediated through specific LPA receptors, primarily LPA1 and LPA3. ahajournals.org
Research has demonstrated that 1-oleoyl LPA is generated during the mild oxidation of low-density lipoprotein (LDL) and is a primary platelet-activating lipid found in atherosclerotic plaques. pnas.orgpnas.org This suggests a pathological role for 1-oleoyl LPA in cardiovascular diseases, where platelet aggregation can lead to thrombotic events. ahajournals.orgnih.gov The signaling cascade initiated by 1-oleoyl LPA in platelets involves the activation of G12/13 proteins, leading to Rho-kinase activation and subsequent cytoskeletal reorganization. ahajournals.org
Table 2: Role of 1-Oleoyl LPA in Platelet Function
| Cellular Event | Mediating Receptors | Pathophysiological Relevance | Reference |
|---|---|---|---|
| Platelet Shape Change | LPA1, LPA3 | Atherosclerosis, Thrombosis | ahajournals.org |
In the nervous system, 1-oleoyl LPA is known to cause the retraction of neurites, the projections that extend from the cell body of a neuron. stemcell.comnih.govscripps.edu This morphological change is observed in various neuronal cell lines and primary neurons. nih.govscripps.edu The process of neurite retraction is crucial during neural development and can also be implicated in pathological conditions.
The signaling mechanism underlying LPA-induced neurite retraction involves the activation of the Rho/Rho-kinase pathway. scripps.edunih.gov This leads to the reorganization of the actin cytoskeleton, resulting in the collapse of the growth cone and retraction of the neurite. scripps.edunih.gov Studies have also linked LPA-induced neurite retraction to the phosphorylation of tau protein, a process associated with neurodegenerative diseases like Alzheimer's disease. nih.gov
Table 3: 1-Oleoyl LPA and Neuronal Morphology
| Cellular Effect | Key Signaling Pathway | Implication | Reference |
|---|---|---|---|
| Neurite Retraction | Rho/Rho-kinase | Neural Development, Neurodegeneration | nih.govscripps.edunih.gov |
1-oleoyl LPA plays a multifaceted role in the complex process of wound healing. physiology.orgmdpi.comresearchgate.net It is released at sites of injury by activated platelets and other cells and contributes to all phases of healing, including inflammation, proliferation, and remodeling. physiology.orgresearchgate.netnih.gov
Topical application of LPA has been shown to promote wound healing in vivo. physiology.org It stimulates the migration and proliferation of various cell types involved in wound repair, such as keratinocytes and fibroblasts. nih.gov One of the mechanisms by which LPA promotes wound healing is through the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This leads to the activation of downstream signaling pathways that drive cell migration and proliferation, ultimately accelerating wound closure. nih.gov
Table 4: Functions of 1-Oleoyl LPA in Wound Healing
| Phase of Healing | Cellular Process Stimulated | Mechanistic Aspect | Reference |
|---|---|---|---|
| Inflammation | Macrophage infiltration | Chemotaxis | physiology.org |
| Proliferation | Keratinocyte migration and proliferation | EGFR transactivation | nih.gov |
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and tumor growth. 1-oleoyl LPA has been identified as a pro-angiogenic factor. nih.govnih.gov It stimulates the proliferation and migration of endothelial cells, the primary cells that line blood vessels. nih.govnih.gov
The pro-angiogenic effects of 1-oleoyl LPA are mediated through its receptors, particularly LPA1 and LPA3. nih.gov In some contexts, LPA has been shown to induce the expression of vascular endothelial growth factor (VEGF), a potent angiogenic factor, in cancer cells. oup.comoup.com This suggests that 1-oleoyl LPA can contribute to tumor-associated angiogenesis by stimulating the production of other key angiogenic molecules.
Table 5: 1-Oleoyl LPA in Angiogenesis
| Cellular Effect on Endothelial Cells | Mediating Receptors | Associated Factors | Reference |
|---|---|---|---|
| Proliferation | LPA1, LPA3 | - | nih.gov |
| Migration | LPA1, LPA3 | - | nih.gov |
Osteoclasts are large, multinucleated cells responsible for bone resorption, a process essential for bone remodeling and calcium homeostasis. semanticscholar.org 1-oleoyl LPA has been shown to influence osteoclast differentiation and activity. nih.govnih.gov
Studies have demonstrated that LPA receptor signaling, particularly through LPA1, is important for osteoclastogenesis, the process of osteoclast formation. nih.govnih.gov Antagonists of the LPA1 receptor can inhibit osteoclast differentiation and reduce bone resorption. nih.govnih.gov Mechanistically, blocking LPA1 activity has been shown to interfere with the fusion of osteoclast precursors and reduce the expression of key osteoclast markers. nih.govnih.gov This suggests that 1-oleoyl LPA, by acting on its receptors, plays a functional role in regulating bone resorption.
Table 6: Impact of 1-Oleoyl LPA on Osteoclasts
| Cellular Process | Key Receptor | Effect of Inhibition | Reference |
|---|---|---|---|
| Osteoclast Differentiation | LPA1 | Inhibition of precursor fusion | nih.govnih.gov |
Compound Reference Table
Regulation of Lipoprotein Lipase (B570770) Activity
Sodium 1-oleoyl lysophosphatidic acid, a prominent species of lysophosphatidic acid (LPA), plays a significant role in modulating the activity of lipoprotein lipase (LPL). Research has demonstrated that LPA augments LPL activity in cardiomyocytes through post-transcriptional mechanisms. nih.gov The incubation of myocytes with LPA at concentrations ranging from 1 to 100 nM resulted in an increase in both basal and heparin-releasable LPL (HR-LPL), without altering LPL mRNA levels. nih.gov This suggests that the effect is not due to increased gene expression but rather through modulation of the enzyme's secretion and activity.
The mechanism underlying this regulation involves the reorganization of the actin cytoskeleton. nih.gov LPA exposure facilitates the translocation of RhoA and its downstream effector, Rho kinase I (ROCK I), to the cell membrane. nih.gov This activation of the RhoA/ROCK pathway is crucial for the observed increase in LPL activity. The process appears to be receptor-mediated and leads to actin polymerization, which is a necessary step for the enhanced LPL secretion. nih.gov When myocytes were treated with cytochalasin D, an inhibitor of actin polymerization, the LPA-induced increase in HR-LPL was blocked, confirming the essential role of the actin cytoskeleton in this process. nih.gov
Interestingly, similar effects of LPA on LPL activity were observed in adipose tissue, indicating that the mechanism is not exclusive to cardiomyocytes and that sarcomeric actin's role may be limited. nih.gov This regulatory function of LPA on LPL highlights a pathway by which this lysophospholipid can influence lipid metabolism in various tissues.
| Experimental Model | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Cardiomyocytes | LPA (1-100 nM) increases basal and heparin-releasable LPL activity. | Post-transcriptional; does not involve changes in LPL mRNA. | nih.gov |
| Cardiomyocytes | The process requires actin cytoskeleton reassembly. | Inhibition of actin polymerization with cytochalasin D blocks the LPA effect. | nih.gov |
| Cardiomyocytes | LPA facilitates membrane translocation of RhoA and ROCK I. | Activation of the RhoA signaling pathway is essential for the increase in LPL. | nih.gov |
| Adipose Tissue | LPA enhances basal and heparin-releasable LPL activity. | Suggests a broader role for LPA in regulating LPL beyond muscle tissue. | nih.gov |
Alteration of Neurotransmitter Release
1-Oleoyl lysophosphatidic acid, as a biologically active form of LPA, is implicated in the modulation of synaptic dynamics and neurotransmitter release within the central nervous system. nih.gov LPA signaling occurs through at least six G protein-coupled receptors (LPA₁₋₆), which are widely expressed on various cell types in the brain, including neurons and glial cells. mdpi.comnih.gov The LPA₁ receptor, in particular, is the most abundant in the adult brain and is a primary target for 1-oleoyl LPA. nih.gov
Studies involving genetic models have provided insights into LPA's role in neurotransmission. For instance, mice lacking the LPA₁ receptor exhibit notable alterations in serotonin (B10506) neurotransmitter levels. nih.gov Furthermore, these mice show dysregulation of glutamatergic synapses, specifically affecting glutamate (B1630785) receptors such as GluR1, GluR3, and the NMDA receptor subunits NR2A/B. nih.gov This points to a significant role for LPA₁-mediated signaling in maintaining the balance of both serotonergic and glutamatergic systems. nih.gov
The modulatory role of LPA extends to influencing the release of neuropeptides involved in pain and inflammation. Activation of the LPA₁ receptor can trigger a nociceptive response that mediates the release of substance P. nih.gov The complexity of LPA's influence is further highlighted by findings that gintonin, a novel LPA receptor ligand derived from ginseng, stimulates the release of neurotransmitters. mdpi.com These findings collectively suggest that 1-oleoyl LPA can act as a significant regulator of synaptic function by altering the release of key neurotransmitters, thereby influencing a range of neurological processes. nih.gov
| Neurotransmitter System/Molecule | Effect of LPA Signaling | Receptor/Model System | Reference |
|---|---|---|---|
| Serotonin | Alteration in neurotransmitter levels. | LPA₁ receptor-null mice. | nih.gov |
| Glutamate | Dysregulation of glutamatergic synapses. | LPA₁ receptor-null mice (affecting GluR1, GluR3, NR2A/B). | nih.gov |
| Substance P | Mediates release, inducing a nociceptive response. | LPA₁ receptor activation. | nih.gov |
| General Neurotransmitters | Stimulates release. | Gintonin (an LPA receptor ligand). | mdpi.com |
Methodologies and Advanced Techniques in 1 Oleoyl Lysophosphatidic Acid Research
Analytical and Quantification Methods for LPA Species
The quantification of LPA is challenging due to its low abundance in biological systems compared to other phospholipids (B1166683) and the existence of multiple molecular species with varying fatty acid chains. nih.govuni-graz.at Consequently, a range of analytical methods with different specificities and sensitivities have been developed.
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Species-Specific and Total LPA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the specific and sensitive quantification of individual LPA molecular species. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
The process involves the chromatographic separation of different LPA species, such as 1-oleoyl LPA, from other lipids in a sample. Following separation, the LPA molecules are ionized, typically using electrospray ionization (ESI), and then fragmented. The mass spectrometer detects specific precursor and product ions, allowing for highly selective identification and quantification. nih.gov This method can achieve detection limits in the femtomole range, enabling the measurement of minute LPA levels in biological samples.
Various LC-MS/MS methods have been developed for LPA analysis in different biological matrices, including plasma, serum, saliva, and gingival crevicular fluid. nih.gov These methods often employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for the separation of LPA species. nih.govuni-graz.atnih.gov The choice of chromatographic conditions and mass spectrometric parameters is critical for achieving optimal separation and sensitivity.
Table 1: Performance Characteristics of a Representative LC-MS/MS Method for LPA Quantification
Parameter Value Reference Limit of Quantification (LOQ) in Saliva 1 ng/mL for all LPA species nih.gov Validated Range in Saliva 1-200 ng/mL nih.gov Validated Range in GCF (LPA 18:1) 5-500 ng/mL nih.gov Total Run Time 8.5 min nih.gov
Immunoassays, Including Enzyme-Linked Immunosorbent Assay (ELISA), for Total LPA Determination
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput method for the quantification of total LPA. nih.gov These assays are typically based on a competitive format where LPA in the sample competes with a labeled LPA for binding to a limited number of anti-LPA antibody sites. 2bscientific.com The amount of labeled LPA bound to the antibody is inversely proportional to the concentration of LPA in the sample. 2bscientific.com
Commercially available LPA ELISA kits are designed for the in vitro measurement of LPA in biological fluids like serum and plasma. 2bscientific.com These kits offer a convenient and relatively simple method for determining total LPA concentrations, without the need for extensive sample preparation or sophisticated instrumentation. nih.gov The detection range and sensitivity of these kits can vary, with some assays capable of measuring LPA concentrations from the micromolar to nanomolar range. 2bscientific.com
Table 2: Comparison of Commercial LPA ELISA Kits
Kit/Supplier Assay Type Detection Range Sample Types Reference Echelon Biosciences (K-2800S) Competitive ELISA 0.064 µM to 1,000 µM Serum, Plasma, Tissue homogenate nih.gov Abbexa Competitive ELISA 123.5 ng/ml - 10000 ng/ml Serum, plasma, other biological fluids
Spectrophotometric and Radioenzymatic Assays for LPA Detection
Spectrophotometric and radioenzymatic assays represent other approaches for LPA quantification. Spectrophotometry measures the absorption of light by a substance at a specific wavelength. davidson.edulibretexts.orglibretexts.org A colorimetric assay for LPA has been developed based on an enzymatic cycling method. nih.gov In this assay, LPA is hydrolyzed by lysophospholipase to glycerol-3-phosphate, which then undergoes enzymatic cycling, leading to the production of hydrogen peroxide that can be measured colorimetrically. nih.gov Another approach is a facile acid-base titrimetric method where the free fatty acid generated from the enzymatic action of lysophospholipase on LPA is titrated. jcpjournal.org
Radioenzymatic assays offer high sensitivity for LPA quantification. nih.govnih.gov One such assay utilizes a recombinant rat lysophosphatidic acid acyltransferase (LPAAT). nih.govnih.gov In the presence of a radiolabeled fatty acyl-CoA, such as [14C]oleoyl CoA, LPAAT transfers the radiolabeled acyl group to LPA, forming radiolabeled phosphatidic acid. nih.govnih.gov The amount of radioactivity incorporated into phosphatidic acid is directly proportional to the amount of LPA in the sample. This method has a minimal detection limit of 0.2 pmoles. nih.govnih.gov
Advanced Sample Preparation Techniques (e.g., Solid Phase Extraction (SPE), Liquid-Liquid Extraction, Thin Layer Chromatography (TLC))
Effective sample preparation is critical for accurate LPA analysis, as it serves to remove interfering substances and concentrate the analyte. researchgate.net
Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. nih.gov For LPA extraction, a common method is the Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system. Variations of this method, sometimes using acidic conditions, are employed to efficiently extract LPA from biological matrices. researchgate.net
Solid Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. nih.gov It involves passing a liquid sample through a solid sorbent material that retains the analyte or the impurities. The analyte is then eluted with a suitable solvent. SPE offers advantages over LLE in terms of reduced solvent consumption and higher sample throughput.
Thin Layer Chromatography (TLC): TLC is a planar chromatographic technique used to separate components of a mixture based on their polarity. uni-graz.atnih.gov A stationary phase, typically silica (B1680970) gel, is coated on a plate, and a mobile phase moves up the plate by capillary action, separating the components. nih.gov While TLC can be used for the separation of lipids, it is often less sensitive and quantitative compared to HPLC and LC-MS/MS. researchgate.net However, it can be a useful tool for initial sample fractionation.
Application of Molecular Imprinted Polymers (MIPs) for Enhanced LPA Extraction
Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. In the context of LPA research, MIPs have been developed for the selective solid-phase extraction of LPA from complex biological samples like human plasma.
The synthesis of MIPs for LPA involves polymerizing functional monomers in the presence of an LPA template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to LPA. These MIPs can then be used as sorbents in SPE cartridges to selectively capture LPA from a sample, while other lipids and matrix components pass through. This approach significantly improves the purity of the extracted LPA, which is beneficial for subsequent analysis by methods like LC-MS/MS.
In Vitro Cellular Models for Mechanistic Studies
In vitro models provide controlled environments to study the direct effects of 1-oleoyl LPA on cellular behavior and signaling cascades.
Primary cells, isolated directly from tissues, offer a physiologically relevant context for studying the effects of 1-oleoyl LPA.
Neurons and Neuroprogenitors: The influence of 1-oleoyl LPA on neural cells is complex and appears to be species-dependent. In cultured mouse or rat neural progenitor cells, it has been shown to stimulate neuronal differentiation. stemcell.comfishersci.com Conversely, in neural stem cells (NSCs) derived from human embryonic stem cells, 1-oleoyl LPA inhibits both the formation of neurospheres and subsequent differentiation into neurons. stemcell.comfishersci.comnih.gov This highlights its role as a significant regulator in neurodevelopmental processes. nih.gov LPA signaling is known to cause neurite retraction and growth cone collapse in cultured neurons, a process mediated through the G12/13-Rho-ROCK pathway. nih.gov
Smooth Muscle Cells: One of the well-documented effects of LPA, including the 1-oleoyl species, is the contraction of smooth muscle. stemcell.comfishersci.com This response is a key component of its physiological function in various organ systems.
T Lymphocytes: While specific studies focusing solely on 1-oleoyl LPA in primary T lymphocytes are detailed, the broader role of LPA in the immune system is established. LPA signaling is involved in multiple immune cell functions, and its dysregulation is noted in conditions like multiple sclerosis. researchgate.net
The following table summarizes key findings regarding 1-oleoyl LPA in primary cell cultures.
| Cell Type | Species | Key Findings in Response to 1-Oleoyl LPA |
| Neural Progenitor Cells | Mouse, Rat | Stimulates neuronal differentiation. stemcell.comfishersci.com |
| Neural Stem Cells | Human | Inhibits neurosphere formation and neuronal differentiation. stemcell.comnih.gov |
| Neurons | Various | Causes neurite retraction and growth cone collapse. stemcell.comnih.gov |
| Smooth Muscle Cells | Not specified | Induces cellular contraction. stemcell.comfishersci.com |
Immortalized cell lines are invaluable tools for high-throughput screening and detailed analysis of receptor signaling due to their ease of culture and genetic manipulation.
A431 Cells: Human epidermoid carcinoma A431 cells are frequently used to study LPA receptor signaling. 1-Oleoyl LPA is recognized as the most potent among LPA analogs for inducing calcium mobilization in these cells, making them a standard model for assessing LPA receptor activation. stemcell.com
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile platform for studying specific LPA receptors. By transfecting these cells to express individual human LPA receptors (LPA1, LPA2, LPA3, etc.), researchers can dissect the signaling pathways associated with each receptor subtype. mdpi.comnih.gov For example, studies in HEK293 cells expressing LPA3 have been used to compare the effects of different agonists on receptor phosphorylation and downstream signaling, such as ERK activation. mdpi.com These cells have also been used to demonstrate how enzymes like Lipid Phosphate (B84403) Phosphatase 3 (LPP3) can attenuate LPA receptor signaling. researchgate.net
RAW264.7 Cells: The RAW264.7 macrophage-like cell line is utilized to investigate the role of LPA in immune responses. While not exclusively focused on the 1-oleoyl species, studies on these and other microglial cell lines (like BV-2) demonstrate that LPA can promote the polarization of microglia towards a pro-inflammatory M1-like phenotype. nih.gov
This table outlines the applications of these cell lines in 1-oleoyl LPA research.
| Cell Line | Cell Type | Application in 1-Oleoyl LPA Research | Key Findings |
| A431 | Human Epidermoid Carcinoma | Analysis of LPA-induced calcium mobilization. | 1-Oleoyl LPA is a highly potent agonist for this response. stemcell.com |
| HEK293 | Human Embryonic Kidney | Study of specific LPA receptor signaling pathways. | Allows for dissection of individual receptor functions (e.g., LPA3 phosphorylation, LPP3-mediated signal attenuation). nih.govmdpi.comresearchgate.net |
| RAW264.7 | Mouse Macrophage-like | Investigation of LPA's role in immune cell polarization. | LPA can promote a pro-inflammatory M1 phenotype. nih.gov |
Stem cell models provide unique insights into the role of 1-oleoyl LPA in differentiation and cell fate decisions.
Human Embryonic Stem (hESC) and Induced Pluripotent Stem Cell (iPSC)-Derived Neural Stem Cells: As mentioned previously, 1-oleoyl LPA has a significant inhibitory effect on the neuronal differentiation of hESC-derived NSCs. stemcell.comnih.gov It prevents the formation of neurospheres and the development of mature neurons, acting through the Rho/ROCK and PI3K/Akt signaling pathways. nih.gov This suggests that elevated LPA levels, such as those occurring during inflammation after neurotrauma, could impair neurogenesis. nih.gov Human iPSC-derived NSCs are also used as a model system to study cell survival, migration, and differentiation in the context of neurological injury, representing a relevant system for investigating the impact of LPA. nih.gov
Mesenchymal Stem Cells (MSCs): In contrast to its effect on neural stem cells, 1-oleoyl LPA can promote the differentiation of human MSCs. For instance, it stimulates the differentiation of human adipose tissue-derived MSCs into myofibroblast-like cells. stemcell.comfishersci.com Furthermore, it has been shown to be non-toxic and to increase the proliferation of human bone marrow-derived MSCs, particularly in the presence of human serum albumin. mdpi.com LPA also protects human umbilical cord MSCs (hUC-MSCs) from apoptosis and stimulates their proliferation without inducing unwanted differentiation, an effect mediated through LPAR1 and downstream pathways. nih.gov In vivo studies have confirmed that LPA can protect MSCs against ischemia-induced apoptosis. nih.gov
The diverse effects of 1-oleoyl LPA on different stem cell populations are summarized below.
| Stem Cell Model | Source | Effect of 1-Oleoyl LPA |
| Neural Stem Cells | Human Embryonic Stem Cells (hESCs) | Inhibits neurosphere formation and neuronal differentiation. stemcell.comnih.gov |
| Mesenchymal Stem Cells | Human Adipose Tissue | Stimulates differentiation to myofibroblast-like cells. stemcell.comfishersci.com |
| Mesenchymal Stem Cells | Human Bone Marrow | Increases proliferation (in the presence of HSA). mdpi.com |
| Mesenchymal Stem Cells | Human Umbilical Cord | Stimulates proliferation and protects against apoptosis without inducing differentiation. nih.gov |
In Vivo Non-Human Animal Models for Mechanistic Investigations
Animal models are indispensable for understanding the complex physiological and pathological roles of 1-oleoyl LPA in a whole-organism context.
Genetically modified animal models, particularly knockout mice, have been instrumental in identifying the specific functions of LPA receptors.
LPA1-null mice: Mice lacking the LPA1 receptor (LPA1-null) have been crucial in confirming the receptor's role in various pathologies. For example, LPA1-null mice are protected from bleomycin-induced lung fibrosis, demonstrating a significant reduction in vascular leakage and fibroblast recruitment compared to wild-type mice. nih.gov These mice also exhibit a less severe disease course in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. researchgate.net The phenotype of LPA1-null mice includes altered emotional behavior and dysfunctional coping in response to stress, suggesting a key role for the LPA-LPA1 pathway in regulating emotion. nih.govnih.gov Furthermore, the absence of the LPA1 receptor leads to altered oligodendrocyte differentiation and myelination in the cerebral cortex. nih.gov
LPP3 inactivation: Lipid phosphate phosphatase 3 (LPP3) is an enzyme that degrades extracellular LPA, thereby terminating its signaling. While specific models of LPP3 inactivation in smooth muscle cells in the context of 1-oleoyl LPA are not extensively detailed, the general principle is that LPP3 negatively regulates LPA receptor signaling. researchgate.net Inactivation of LPP3 would be expected to prolong and amplify the effects of 1-oleoyl LPA, such as smooth muscle contraction.
| Genetic Model | Key Phenotype/Finding | Implication for 1-Oleoyl LPA Function |
| LPA1-null mice | Protection from bleomycin-induced lung fibrosis. nih.gov | LPA1 mediates key fibrotic processes. |
| LPA1-null mice | Reduced severity of Experimental Autoimmune Encephalomyelitis (EAE). researchgate.net | LPA1 is involved in neuroinflammatory responses. |
| LPA1-null mice | Altered emotional behavior and stress response. nih.govnih.gov | The LPA-LPA1 pathway modulates emotional processes in the brain. |
| LPA1-null mice | Defective oligodendrocyte differentiation and myelination. nih.gov | LPA1 plays a role in central nervous system development. |
Rodent models are widely used for pharmacological and mechanistic studies of 1-oleoyl LPA.
Rat Brain Cryosections: This ex vivo technique allows for the study of LPA signaling in a tissue context that preserves the native cellular architecture. Rat brain cryosections have been used to investigate how LPA receptor signaling can be amplified by inhibitors of LPA-degrading enzymes, providing a method to study the local effects of LPA within specific brain regions. nih.gov
Mechanistic Studies in Rats: Intracerebroventricular administration of 1-oleoyl LPA in rats has been used to probe its role in emotional behavior. Such studies have shown that 1-oleoyl LPA can induce anxiety-like and depression-like behaviors. nih.gov These behavioral changes are associated with increased neuronal activation (measured by c-Fos expression) in specific brain areas like the dorsal periaqueductal gray matter (DPAG), a region known to express the LPA1 receptor. nih.govplos.org
Rat Air Pouch Model of Inflammation: While not specifically citing 1-oleoyl LPA, this is a standard model for studying inflammation. Given that LPA is a known pro-inflammatory mediator that can trigger inflammatory responses in tissues like the liver and adipose tissue, this model would be suitable for investigating the inflammatory properties of 1-oleoyl LPA in vivo. researchgate.netnih.gov
| Rodent Model | Application | Key Findings/Observations |
| Rat Model (in vivo) | Investigation of central effects on behavior. | Central administration of 1-oleoyl LPA induces anxiogenic-like and depression-like phenotypes. nih.govplos.org |
| Rat Brain Cryosections (ex vivo) | Analysis of LPA receptor signaling in brain tissue. | Allows for the study of local LPA signaling and metabolism. nih.gov |
| Rat Models of Inflammation | Study of pro-inflammatory effects. | LPA is known to trigger inflammation in various tissues, including the liver and white adipose tissue. nih.gov |
Apoe-/- mice in Atherosclerosis Research
To understand the role of 1-oleoyl LPA in the development of atherosclerosis, researchers often utilize genetically modified animal models that mimic the human disease state. One of the most widely used models is the apolipoprotein E-deficient (ApoE-/-) mouse. unimi.it These mice lack the gene for apolipoprotein E, a protein crucial for the normal metabolism and clearance of cholesterol-rich lipoproteins. unimi.it As a result, ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard diet, providing a robust platform to study the factors influencing plaque formation. scripps.edu
Lysophosphatidic acid, including unsaturated species like 1-oleoyl LPA, is found in high concentrations within atherosclerotic plaques. nih.gov Studies have demonstrated that LPA can promote the progression of atherosclerosis. scripps.edu The use of ApoE-/- mice, as well as LDL-receptor deficient mice, has been pivotal in dissecting the pro-atherogenic effects of LPA signaling. nih.govresearchgate.net Research using these models has shown that blocking LPA receptors, specifically LPA1 and LPA3, can significantly reduce the development of atherosclerosis. nih.gov This inhibition leads to decreased inflammation, reduced infiltration of monocytes and neutrophils into the vessel wall, and a modest reduction in plasma LDL cholesterol levels. nih.gov These findings underscore the critical role of LPA signaling in the pathogenesis of atherosclerosis and highlight the utility of the ApoE-/- mouse model in evaluating potential therapeutic interventions targeting the LPA pathway. scripps.edunih.gov
Computational and Structural Biology Approaches
Computational and structural biology techniques have provided unprecedented insights into the molecular interactions between 1-oleoyl LPA and its receptors. These methods allow for the detailed examination of receptor structure, ligand binding, and the conformational changes that lead to signal transduction.
Molecular Docking and Computer-Modeled Mutagenesis Studies for LPA Receptor-Ligand Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. themoonlight.ioresearchgate.net This technique has been extensively applied to understand how 1-oleoyl LPA interacts with the binding pockets of its various receptors (LPA1-6). nih.govnih.gov These studies have identified key amino acid residues within the transmembrane domains of the receptors that are crucial for recognizing and binding the phosphate headgroup and the oleoyl (B10858665) acyl chain of LPA. nih.govnih.gov
For instance, in the LPA1-3 receptors, conserved residues such as arginine and glutamine have been identified as forming a polar pocket that interacts with the phosphate group of LPA. nih.gov Docking simulations have also helped to propose different binding modes for LPA within the same receptor, which may explain how a single ligand can trigger diverse signaling outcomes. themoonlight.io
To validate the predictions from molecular docking, researchers employ computer-modeled site-directed mutagenesis. nih.gov In this technique, specific amino acid residues in the receptor that are predicted to interact with 1-oleoyl LPA are replaced with other amino acids. nih.govresearchgate.net The functional consequences of these mutations are then assessed in cell-based assays. researchgate.net A loss of ligand binding or signaling activity upon mutation of a specific residue provides strong evidence for its direct role in the LPA-receptor interaction. nih.govresearchgate.net These combined computational and experimental approaches have been instrumental in mapping the binding sites of LPA receptors and understanding the structural basis for their activation. nih.gov
| Technique | Application in 1-Oleoyl LPA Research | Key Findings |
| Molecular Docking | Predicts the binding pose of 1-oleoyl LPA within LPA receptors. | Identification of key amino acid residues in the binding pocket that interact with the phosphate headgroup and acyl chain of 1-oleoyl LPA. nih.govnih.gov |
| Site-Directed Mutagenesis | Validates the functional importance of residues identified by docking. | Confirmation of the critical role of specific residues in LPA binding and receptor activation. nih.govresearchgate.net |
Receptor Structure Prediction Methods (e.g., RosettaFold, AlphaFold2)
These deep learning-based tools can predict the structure of a protein from its amino acid sequence with an accuracy that is often comparable to experimental methods. laskerfoundation.org For LPA receptors where experimental structures are not yet available, AlphaFold2 and RosettaFold have been used to generate reliable models. themoonlight.ioeurekaselect.com These predicted structures serve as valuable templates for molecular docking and dynamics simulations to study the binding of 1-oleoyl LPA. The AlphaFold Protein Structure Database, for example, provides open access to predicted structures for a vast number of proteins, including LPA receptors like LPA4. ebi.ac.ukalphafold.com The availability of these high-quality predicted structures accelerates research into the specific interactions between 1-oleoyl LPA and its less-studied receptors. themoonlight.ioalphafold.com
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures of Receptor-Ligand Complexes
Cryo-electron microscopy (Cryo-EM) is a technique that allows for the determination of the three-dimensional structure of biological macromolecules at near-atomic resolution. This method has been successfully used to solve the structure of the LPA1 receptor in complex with its ligand and a G protein. pdbj.orgpdbj.orgrcsb.org
In these studies, the ligand used was (2R)-2-hydroxy-3-(phosphonooxy)propyl (9E)-octadec-9-enoate, a form of 1-oleoyl LPA. pdbj.orgpdbj.org The resulting Cryo-EM structures provide a detailed snapshot of the activated state of the receptor, revealing the precise interactions between 1-oleoyl LPA and the amino acid residues in the binding pocket. pdbj.org These high-resolution structures have confirmed predictions from earlier modeling studies and have provided a more complete understanding of the molecular basis of LPA1 activation. They also show how the receptor couples to different G proteins, which is key to understanding the diverse signaling pathways initiated by 1-oleoyl LPA. pdbj.orgrcsb.org
| Cryo-EM Structure | Ligand | Resolution | Key Insights |
| LPA1-Gi complex | (2R)-2-hydroxy-3-(phosphonooxy)propyl (9E)-octadec-9-enoate | ~3.0 Å | Reveals the detailed binding mode of oleoyl-LPA and the conformational changes in LPA1 upon G protein coupling. pdbj.orgpdbj.org |
| LPA1-G13 complex | (2R)-2-hydroxy-3-(phosphonooxy)propyl (9E)-octadec-9-enoate | 3.04 Å | Elucidates the structural basis for G protein coupling selectivity. pdbj.orgemdataresource.org |
| LPA1-Gq complex | (2R)-2-hydroxy-3-(phosphonooxy)propyl (9E)-octadec-9-enoate | Not specified | Provides insights into the promiscuity of G-protein coupling in the LPA receptor family. rcsb.org |
Molecular Dynamics Simulations for Investigating Receptor Structural Changes and Ligand Binding
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of 1-oleoyl LPA research, MD simulations provide a dynamic view of the receptor-ligand interaction, complementing the static pictures obtained from crystallography or Cryo-EM. nih.govnih.gov
By simulating the behavior of the LPA receptor embedded in a lipid bilayer with a bound 1-oleoyl LPA molecule, researchers can observe the conformational changes that the receptor undergoes during activation. nih.gov These simulations have been used to investigate the "lateral access" model, where the lipophilic 1-oleoyl LPA molecule is proposed to enter the receptor's binding pocket from within the cell membrane rather than directly from the extracellular space. nih.govplos.org MD simulations can also be used to predict the impact of mutations on receptor stability and function, and to understand how different LPA species might induce distinct signaling responses. nih.govnih.gov
Investigating Lipid Rafts and Membrane Interactions in LPA Signaling
The plasma membrane is not a uniform structure; it contains specialized microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in cholesterol and sphingolipids that play a crucial role in organizing and regulating cellular signaling. aboutscience.eu Many signaling proteins, including GPCRs like the LPA receptors, are known to localize to or be recruited into lipid rafts upon activation. aboutscience.eu
The interaction of 1-oleoyl LPA with its receptors is likely influenced by the lipid environment of the cell membrane. The lipophilic oleoyl chain of the molecule allows it to readily partition into the lipid bilayer. The localization of LPA receptors within lipid rafts could facilitate their interaction with downstream signaling partners, such as G proteins and effector enzymes, thereby enhancing the efficiency and specificity of the signal transduction cascade. aboutscience.eu While direct studies focusing specifically on 1-oleoyl LPA and lipid rafts are limited, the established role of these microdomains in GPCR signaling suggests that they are an important component of the cellular machinery that mediates the diverse effects of 1-oleoyl LPA. aboutscience.eu Further research is needed to fully elucidate the dynamic interplay between 1-oleoyl LPA, its receptors, and the specialized environment of lipid rafts.
Isolation of Detergent-Resistant Membrane (DRM) Domains
A foundational biochemical approach to studying lipid rafts is based on their characteristic insolubility in non-ionic detergents at low temperatures (e.g., 4°C). nih.gov This property gives rise to what are known as detergent-resistant membrane (DRM) domains, which are considered proxies for lipid rafts. The procedure exploits the distinct lipid composition of rafts, which are enriched in cholesterol and sphingolipids, making them more tightly packed and less susceptible to solubilization by detergents like Triton X-100 compared to the surrounding glycerophospholipid-rich regions of the membrane. nih.govresearchgate.net
The standard methodology for DRM isolation involves the following key steps:
Cell Lysis: Cells are first lysed in a cold buffer containing a non-ionic detergent (commonly 1% Triton X-100). nih.gov
Sucrose (B13894) Gradient Centrifugation: The resulting lysate is mixed with a high-concentration sucrose solution and placed at the bottom of a centrifuge tube. A discontinuous sucrose gradient (e.g., with layers of 35% and 5% sucrose) is then carefully layered on top. nih.gov
Ultracentrifugation: The gradient is subjected to high-speed ultracentrifugation for an extended period (16-20 hours). nih.gov
Fraction Collection: Due to their high lipid-to-protein ratio, the detergent-insoluble DRM fractions have a low buoyant density and float up to the interface between the lower sucrose concentrations (typically the 5%-35% interface). nih.govnih.gov This opaque band is then carefully collected for further analysis.
While the DRM method has been instrumental in identifying potential raft-associated proteins and lipids, it is not without controversy. The use of detergents may introduce artifacts, potentially altering the native structure of membrane domains or inducing the fusion of smaller rafts into larger aggregates. nih.govresearchgate.net The choice of detergent is also critical; studies have shown that detergents such as CHAPS and Triton X-100 may offer greater specificity for raft markers compared to others. nih.gov
| Step | Procedure | Principle | Common Reagents/Parameters |
|---|---|---|---|
| 1. Cell Lysis | Gentle disruption of cells in the presence of a non-ionic detergent at 4°C. | Selective solubilization of non-raft membrane regions while preserving the more ordered raft domains. | 1% Triton X-100 or CHAPS in a suitable buffer (e.g., MBS). nih.gov |
| 2. Gradient Preparation | The cell lysate is mixed with a concentrated sucrose solution and overlaid with layers of decreasing sucrose concentration. | Creates a density gradient for separation of cellular components based on their buoyant density. | Lysate in 45% sucrose; overlaid with 35% and 5% sucrose solutions. nih.gov |
| 3. Ultracentrifugation | High-speed centrifugation for a prolonged duration. | Separates molecules based on their size, shape, and density. Low-density DRMs float upwards. | ~175,000 x g for 16-20 hours at 4°C. nih.gov |
| 4. DRM Collection | Aspirating the visible band at the low-density interface. | The high lipid content of DRMs makes them buoyant, concentrating them at the 5%/35% sucrose interface. nih.gov | Pipetting the opaque band for subsequent analysis (e.g., Western blotting, lipidomics). |
Application of Fluorescence Microscopy Techniques for Lipid Raft Visualization
To overcome the static and potentially artifact-prone nature of biochemical isolation, various fluorescence microscopy techniques are employed to visualize lipid domains directly in living cells. These methods provide crucial spatial and temporal information about the organization and dynamics of membrane microdomains where LPA may be localized.
One common approach involves labeling specific raft components. The ganglioside GM1, a well-established raft marker, can be visualized by binding it with the fluorescently tagged B-subunit of Cholera toxin (CTB). nih.govescholarship.org This reveals a characteristic punctate staining pattern on the cell surface, corresponding to GM1-enriched domains. nih.gov To visualize the inner leaflet of the plasma membrane, genetically encoded probes, such as Green Fluorescent Protein (GFP) fused to the N-terminal lipid raft targeting sequence of the Lyn kinase (Lyn24-GFP), can be expressed in cells. nih.gov
Another powerful technique utilizes environmentally sensitive probes like Laurdan. Laurdan's fluorescence emission spectrum shifts depending on the polarity of its environment, which is directly related to the packing density of lipid acyl chains. escholarship.org In more loosely packed, liquid-disordered phases, water molecules can penetrate the bilayer, leading to a red-shifted emission. In tightly packed, liquid-ordered (raft-like) phases, water is excluded, resulting in a blue-shifted emission. By quantifying this shift on a pixel-by-pixel basis, a Generalized Polarization (GP) map can be generated, directly visualizing membrane fluidity and the coexistence of different lipid phases in living cells. escholarship.orgescholarship.org
Advanced super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stimulated Emission Depletion (STED) microscopy, have been pivotal in studying rafts. These methods bypass the diffraction limit of conventional microscopy (~200 nm), allowing for the visualization of the small (10-200 nm) and transient nature of individual lipid rafts, which was previously impossible.
| Technique | Probe/Principle | Information Obtained | Advantages | Limitations |
|---|---|---|---|---|
| Confocal Microscopy | Fluorescently labeled raft components (e.g., Cholera Toxin B-FITC for GM1, Lyn-GFP). nih.gov | Localization and co-localization of specific molecules within raft domains. | Widely available; specific molecular targeting. | Resolution limited by diffraction (~200 nm). |
| Two-Photon Microscopy with Laurdan | Environmentally sensitive dye (Laurdan) that reports on lipid packing via Generalized Polarization (GP). escholarship.org | Direct visualization of membrane order and lipid phase separation. | Provides physical information about the membrane itself; suitable for live cells. | Does not identify specific molecular composition of the observed domains. |
| FRAP (Fluorescence Recovery After Photobleaching) | Measures the rate of diffusion of fluorescent probes into a photobleached area. nih.gov | Dynamics and mobility of lipids and proteins within membrane domains. | Provides quantitative data on diffusion coefficients and mobile fractions. nih.gov | Provides data on average mobility over an area, not single-molecule behavior. |
| Super-Resolution (e.g., PALM, STED) | Overcomes the diffraction limit of light. | High-resolution imaging of the size, shape, and distribution of nanoscale raft domains. | Enables visualization of structures smaller than 200 nm. | Technically demanding; may require specific fluorescent probes and instrumentation. |
Analysis of Protein-Lipid Interactions within Membrane Microdomains
Understanding the function of 1-oleoyl LPA within membrane microdomains requires methods to analyze its specific interactions with resident proteins. The unique chemical properties of LPA, particularly its conical shape and negatively charged phosphate headgroup, can influence the structure and function of membrane proteins.
A variety of in vitro and in silico techniques are used to probe these interactions. Lipid overlay assays, where lipids are spotted onto a membrane and probed with a protein of interest, can serve as an initial screening method, though they lack the context of a proper bilayer. mdpi.com Computational approaches like molecular dynamics (MD) simulations provide powerful, atomistic-level insights. nih.gov MD simulations can model the dynamic interactions between specific amino acid residues (e.g., positively charged lysine (B10760008) and arginine or amphipathic tryptophan) and the LPA headgroup, predicting binding affinities and conformational changes in the protein. mdpi.comnih.gov
Experimentally, biophysical techniques are employed to study these interactions in a more native-like environment. Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide high-resolution structural data of a protein in complex with lipids, sometimes capturing lipid molecules at protein-protein interfaces or in specific binding pockets. mdpi.com Native mass spectrometry is an emerging technique that allows for the analysis of intact protein-lipid complexes, preserving non-covalent interactions and enabling the identification of specific lipids, like LPA, that are tightly bound to a membrane protein. mdpi.comresearchgate.net These methods are crucial for validating computational predictions and for elucidating how lipids allosterically regulate protein function.
| Technique | Principle | Type of Information |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Computational modeling of atomic movements over time based on physical principles. nih.gov | Predicts specific amino acid-lipid contacts, binding energies, and protein conformational changes. nih.gov |
| Native Mass Spectrometry | Mass analysis of intact protein complexes under non-denaturing conditions. mdpi.com | Identifies the stoichiometry and composition of lipids endogenously bound to a protein. researchgate.net |
| X-ray Crystallography / Cryo-EM | Provides high-resolution 3D structures of macromolecules. mdpi.com | Can reveal specific binding sites for lipid molecules on the protein surface. |
| Nuclear Magnetic Resonance (NMR) | Uses the magnetic properties of atomic nuclei to determine physical and chemical properties of atoms. mdpi.com | Provides information on protein dynamics and structure in a membrane-like environment and identifies residues at the lipid interface. |
Future Directions and Emerging Research Avenues
Elucidating Unresolved Aspects of LPA Signaling
A deeper understanding of the nuances of LPA signaling is crucial for the development of targeted and effective therapies. Key areas of ongoing research include deciphering the precise actions of LPA in the central nervous system, obtaining a complete structural picture of all LPA receptors, and exploring the different ways ligands can interact with these receptors.
Lysophosphatidic acid is a significant signaling molecule in the nervous system, influencing a wide range of processes from development to disease. nih.gov LPA signaling is integral to the proliferation of neural progenitor cells, the development of neural and glial cells, proper cell migration, and cell survival. nih.gov The six G protein-coupled receptors for LPA (LPA1-6) are expressed on most cell types within the central and peripheral nervous tissues. nih.gov The protein encoded by the Lpar1 gene, Endothelial differentiation gene-2 receptor (Edg2), is found on various cells in the central nervous system (CNS), including neural stem cells, oligodendrocytes, neurons, astrocytes, and microglia. frontiersin.org
Dysregulation of LPA signaling is implicated in a variety of neurological disorders. nih.gov For instance, nerve damage can lead to an increase in LPA production, which then stimulates microglial cells via the LPA3 receptor, creating a feedback loop that can activate LPA1 on Schwann cells, leading to demyelination and neuropathic pain. nih.gov Exogenous LPA can also activate microglia and induce demyelination. frontiersin.org Furthermore, brain tumors often exhibit overexpression of autotaxin (the primary enzyme that produces LPA) and LPA receptors, which promotes cancer cell migration and metastasis. nih.gov The absence of the LPA1 receptor has been shown to inhibit fear extinction and is associated with morphological abnormalities in the corticolimbic circuit, suggesting its role in emotional regulation and potential as a target for anxiety disorders. researchgate.net Given the widespread and often complex roles of LPA in the CNS, a more profound understanding of its precise mechanisms of action is a critical area for future research.
A complete understanding of how LPA and other molecules interact with LPA receptors at a molecular level is essential for the design of new drugs. To date, the crystal structures of LPA1 and LPA6 have been determined, providing valuable insights into the two families of LPA receptors: the endothelial differentiation gene (EDG) family (LPA1-LPA3) and the non-EDG family (LPA4-LPA6). nih.govguidetopharmacology.org These structures have revealed that LPA accesses an extracellular binding pocket. guidetopharmacology.org
The binding pocket of the LPA1 receptor is amphipathic, with a positive region to stabilize the phosphate (B84403) group of LPA, a nonpolar region for the hydrophobic tail, and a polar region for the ester and hydroxyl groups. proteopedia.org The opening to the LPA1 binding pocket is larger than that of other LPA receptors, allowing it to bind to a wider range of ligands. proteopedia.org In contrast, the ligand-binding pocket of LPA6 is open laterally towards the cell membrane, suggesting that the acyl chain of LPA binds within this pocket. nih.gov Docking and mutagenesis studies of LPA6 indicate that conserved positively charged residues in the central cavity recognize the phosphate head group of LPA, leading to a conformational change that activates the receptor. nih.gov Obtaining high-resolution structures of all six LPA receptors, ideally in complex with their endogenous ligands, remains a key goal in the field. Such structural information would provide a more complete picture of ligand recognition and receptor activation across the entire LPA receptor family, paving the way for more precise drug design.
Table 1: Known Structures of LPA Receptors
| Receptor | Family | Status | Key Structural Features of Ligand Binding Pocket |
|---|---|---|---|
| LPA1 | EDG | Crystal Structure Solved nih.govguidetopharmacology.org | Amphipathic pocket with distinct regions for phosphate group, hydrophobic tail, and ester/hydroxyl groups; larger opening accommodates various ligands. proteopedia.org |
| LPA2 | EDG | Not Solved | |
| LPA3 | EDG | Not Solved | |
| LPA4 | non-EDG | Not Solved | |
| LPA5 | non-EDG | Not Solved | |
| LPA6 | non-EDG | Crystal Structure Solved nih.govguidetopharmacology.org | Laterally open towards the membrane for acyl chain binding; conserved positively charged residues for phosphate head group recognition. nih.gov |
Recent research has revealed that LPA receptors can possess more than one type of binding site for ligands. The primary, or "orthosteric," site is where the endogenous ligand (LPA) binds to activate the receptor. In addition to this, "allosteric" sites may exist elsewhere on the receptor. Molecules that bind to allosteric sites can modulate the receptor's function, either enhancing or diminishing the effect of the natural agonist. biorxiv.org
Docking studies on the LPA3 receptor have provided evidence for the existence of both orthosteric and allosteric binding sites. biorxiv.orgbiorxiv.org These studies showed that while LPA preferentially binds to an orthosteric site located in the cytoplasmic region, a synthetic ligand, OMPT, showed a high affinity for an additional allosteric binding site in the transmembrane and extracellular regions. biorxiv.orgbiorxiv.org This finding could explain the observed differences in the functional responses to OMPT. biorxiv.org The presence of two primary ligand binding sites on the LPA3 receptor has been further supported by functional in cellulo experiments using mutated receptors. nih.govsciety.org A deeper investigation into the orthosteric and allosteric binding sites on all LPA receptors is a promising avenue for the development of novel therapeutics with more nuanced and specific effects.
Development of Advanced Pharmacological Tools
The development of sophisticated pharmacological tools is essential for both dissecting the intricate biology of LPA signaling and for creating new therapies for a wide range of diseases. This includes the rational design of molecules that can selectively target specific LPA receptor subtypes and the development of potent inhibitors for the enzyme responsible for producing LPA.
Given the diverse and sometimes opposing roles of the different LPA receptor subtypes, the development of highly selective agonists (to activate) and antagonists (to block) is a major goal in the field. nih.gov Structure-based drug design is a powerful approach for creating such molecules. scispace.com For example, by using virtual screening and prioritizing compounds based on their predicted interactions with the LPA3 receptor, researchers have been able to identify novel and more potent antagonists for this receptor subtype. scispace.com
Another innovative approach involves using carbohydrate scaffolds to create LPA analogues. By attaching the key recognition motifs of LPA (a phosphate group, an oleoyl (B10858665) group, and a hydrogen-bond acceptor) to different carbohydrate isomers, researchers have developed stable and potent subtype-selective LPA receptor agonists and even an antagonist. researchgate.net The continued rational design and synthesis of such highly specific pharmacological tools will be invaluable for both studying the distinct functions of each LPA receptor and for developing targeted therapies with fewer side effects. nih.gov
An alternative strategy for controlling LPA signaling is to target its production. Autotaxin (ATX) is the primary enzyme responsible for generating LPA in the body by hydrolyzing lysophosphatidylcholine (B164491) (LPC). nih.govnih.gov The ATX-LPA signaling pathway is implicated in a variety of diseases, including cancer, fibrosis, and inflammation, making ATX a compelling target for therapeutic intervention. researchgate.netresearchgate.netrowan.edu
Significant progress has been made in the development of small molecule inhibitors of ATX. nih.govresearchgate.net Early efforts focused on lipid-like inhibitors that mimic the natural substrates of ATX, but these often had poor pharmacokinetic properties. researchgate.net More recently, extensive optimization guided by the crystal structure of ATX has led to the discovery of potent, selective, and orally bioavailable non-zinc binding inhibitors. nih.gov One such compound, BIO-32546, has an IC50 of 1 nM and is brain-penetrable, making it a valuable tool for studying the role of ATX in neurological diseases. nih.gov The development of potent and bioavailable ATX inhibitors represents a promising therapeutic strategy for a wide range of conditions by allowing for the modulation of endogenous LPA levels. researchgate.netresearchgate.net
Table 2: Examples of Autotaxin Inhibitors
| Inhibitor | Type | Potency (IC50) | Key Characteristics |
|---|---|---|---|
| S32826 | Lipid-like nih.gov | 5.6 nM nih.gov | Potent, but with limitations in druggability due to solubility and high molecular weight. nih.gov |
| HA155 | Small molecule (boronic acid) nih.gov | 5.7 nM nih.gov | One of the first potent small molecule ATX inhibitors. nih.gov |
| PF8380 | Small molecule nih.gov | 1.7 nM nih.gov | A highly potent small molecule inhibitor of ATX. nih.gov |
| BIO-32546 | Non-zinc binding reversible nih.gov | 1 nM nih.gov | Potent, selective, orally bioavailable, and brain-penetrable. nih.gov |
Novel Therapeutic Strategies Based on LPA Pathway Modulation
The growing understanding of the multifaceted role of lysophosphatidic acid (LPA) in a range of physiological and pathological processes has spurred the development of novel therapeutic strategies aimed at modulating the LPA signaling pathway. These emerging approaches hold significant promise for addressing diseases where this pathway is dysregulated, including cancer, fibrosis, and inflammatory disorders. Key areas of focus include the inhibition of LPA production and the targeted blockade of its receptors.
The enzyme autotaxin (ATX) is the primary producer of extracellular LPA, hydrolyzing lysophosphatidylcholine (LPC) to generate this potent signaling lipid. nih.govacs.org Consequently, the ATX-LPA axis has become a prime target for therapeutic intervention. By inhibiting ATX, the production of LPA can be reduced, thereby mitigating its downstream effects that contribute to disease progression. nih.govresearchgate.net This strategy is being explored for a variety of conditions, including idiopathic pulmonary fibrosis (IPF), cancer, and glaucoma. nih.govnih.govplos.org
In oncology, targeting the ATX-LPA axis is an attractive strategy due to LPA's role in promoting tumor growth, angiogenesis, metastasis, and resistance to therapy. nih.govresearchgate.net The tumor microenvironment often exhibits increased ATX expression, leading to elevated local concentrations of LPA. researchgate.net This, in turn, can activate numerous tumorigenic pathways. researchgate.net Furthermore, the ATX-LPA axis can suppress anti-tumor immunity, making its inhibition a potential strategy to enhance the efficacy of immunotherapies. nih.gov
Several autotaxin inhibitors have been developed and are in various stages of clinical evaluation. For instance, ziritaxestat (B607656) (GLPG1690) was one of the first ATX inhibitors to enter clinical trials for IPF, although its Phase III trials yielded disappointing results. nih.govresearchgate.net Another orally administered ATX inhibitor, BBT-877, has shown the ability to inhibit LPA production by up to 90% in a Phase 1 clinical trial and is under development for various fibrotic diseases, including IPF. prnewswire.com These efforts highlight the ongoing pursuit of effective ATX inhibitors as a therapeutic modality.
The table below summarizes key autotaxin inhibitors that have been investigated in clinical trials:
In addition to inhibiting LPA production, another major therapeutic strategy involves the direct modulation of LPA receptors (LPARs). LPA exerts its diverse biological effects by binding to at least six G protein-coupled receptors (GPCRs), designated LPAR1-6. nih.gov The development of specific agonists or antagonists for these receptors is a key area of research, with structure-based drug design playing a crucial role in these efforts.
Structure-based drug design utilizes the three-dimensional structural information of a target receptor to design and optimize ligands with high affinity and selectivity. nih.govstructuretx.com This approach has been instrumental in the discovery of novel antagonists for various LPA receptors. For example, by leveraging a rhodopsin-based homology model of the LPAR3 receptor, researchers have been able to identify novel antagonists through virtual screening and subsequent experimental validation. nih.gov Similarly, the crystal structures of LPAR1 in complex with antagonist tool compounds have provided valuable insights into the ligand-binding pocket, facilitating the design of more potent and selective inhibitors. nih.gov
These design strategies have led to the development of several promising LPAR antagonists. For instance, BMS-986278 is an oral, small-molecule LPAR1 antagonist being investigated as a novel anti-fibrotic therapy for IPF and progressive pulmonary fibrosis. openpr.com It acts as a potent, full antagonist of LPAR1, blocking multiple downstream signaling pathways. openpr.com Another example is UCM-14216, which has been identified as a potent and selective LPAR2 antagonist and has shown efficacy in a mouse model of spinal cord injury. acs.org The discovery of piperidine (B6355638) 18 as a potent and selective LPAR1 antagonist with a novel chemical scaffold further underscores the power of medicinal chemistry efforts in generating diverse and effective LPAR modulators. acs.org
The development of selective agonists for LPA receptors is also being pursued for therapeutic benefit. For example, the LPAR2 agonist Rx100 (octadecyl thiophosphate) has been investigated for its potential to prevent cell death and promote tissue regeneration. researchgate.net The ability to selectively activate specific LPA receptors opens up therapeutic possibilities for conditions where receptor stimulation could be beneficial.
The table below highlights some of the LPA receptor modulators developed through these advanced design approaches:
Q & A
Q. What controls are essential when testing LPA 18:1 in cell migration assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
